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[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine Documentation Hub

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  • Product: [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine
  • CAS: 953899-56-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine

Technical Profile: [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine Part 1: Executive Summary [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine is a specialized heterocyclic building block primarily utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine

Part 1: Executive Summary

[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine is a specialized heterocyclic building block primarily utilized in the synthesis of small-molecule inhibitors for oncology and immunology. Structurally, it features a central pyridine ring substituted at the C6 position with a lipophilic 4-methoxyphenoxy tail and at the C3 position with a primary aminomethyl group.

This molecule serves as a critical "linker-scaffold" in medicinal chemistry. The primary amine acts as a nucleophilic handle for constructing amides, ureas, or carbamates—common motifs in kinase inhibitors (e.g., targeting c-Met, VEGFR) and GPCR ligands. Its physicochemical profile balances the lipophilicity of the phenoxy group with the polarity of the pyridine and amine, making it an ideal fragment for optimizing drug-like properties (LogP, solubility).

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identification
Property Detail
IUPAC Name [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine
Common Name 6-(4-Methoxyphenoxy)-3-picolylamine
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.27 g/mol
SMILES COc1ccc(Oc2ncc(CN)cc2)cc1
CAS Number Not widely listed; Analogous to 620608-63-1 (Fluoro-derivative)
Core Scaffold 2-Phenoxypyridine (Ether linkage)
Structural Geometry & Pharmacophore

The molecule adopts a non-planar conformation due to the ether linkage (C–O–C angle ~118°), allowing the phenoxy ring to rotate relative to the pyridine core. This flexibility is crucial for binding to hydrophobic pockets in enzymes.

  • Pyridine Nitrogen (N1): Weak hydrogen bond acceptor (HBA).

  • Primary Amine (-NH₂): Strong hydrogen bond donor (HBD) and base; key attachment point.

  • Methoxy Group (-OCH₃): HBA and metabolic soft spot (O-demethylation).

  • Ether Linker: Provides rotational freedom and spacing.

Part 3: Physicochemical Profile (Predicted)

The following data is derived from structure-activity relationship (SAR) models of similar phenoxypyridine scaffolds.

Property Value (Approx.) Implication for Drug Design
LogP (Octanol/Water) 1.8 – 2.2Moderate lipophilicity; good membrane permeability.
TPSA (Polar Surface Area) ~63 ŲWell within the range for oral bioavailability (<140 Ų).
pKa (Primary Amine) 9.2 – 9.6Protonated at physiological pH (pH 7.4); enhances solubility.
pKa (Pyridine Nitrogen) 3.0 – 4.0Weakly basic; unlikely to be protonated at pH 7.4.
Solubility ModerateSoluble in DMSO, MeOH, DCM; limited in neutral water.

Part 4: Synthesis & Manufacturing

The synthesis follows a convergent route, typically starting from commercially available 6-chloronicotinonitrile .

Retrosynthetic Analysis
  • Disconnection: The C–N bond of the primary amine (via reduction) and the C–O bond of the ether (via SₙAr).

  • Precursors: 6-Chloronicotinonitrile + 4-Methoxyphenol.

Step-by-Step Protocol

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

  • Reagents: 6-Chloronicotinonitrile (1.0 equiv), 4-Methoxyphenol (1.1 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Conditions: Heat to 80–100°C for 4–6 hours under N₂ atmosphere.

  • Mechanism: The electron-withdrawing nitrile group at C3 activates the C6-chlorine for displacement by the phenoxide anion.

  • Workup: Pour into ice water; filter the precipitate (Intermediate: 6-(4-Methoxyphenoxy)nicotinonitrile).

Step 2: Nitrile Reduction

  • Method A (Catalytic Hydrogenation): H₂ (50 psi), Raney Nickel or Pd/C, in MeOH/NH₃.

  • Method B (Chemical Reduction): LiAlH₄ (in dry THF, 0°C to reflux) or BH₃·THF.

  • Workup: Quench carefully with water/NaOH (Fieser method if using LAH), extract with DCM, dry over Na₂SO₄.

  • Purification: Column chromatography (DCM/MeOH/NH₄OH) or conversion to HCl salt for crystallization.

Synthesis Workflow Diagram

SynthesisPath SM1 6-Chloronicotinonitrile (Electrophile) INT Intermediate: 6-(4-Methoxyphenoxy)nicotinonitrile SM1->INT K2CO3, DMF, 90°C (SnAr) SM2 4-Methoxyphenol (Nucleophile) SM2->INT PROD Target Product: [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine INT->PROD H2/Raney Ni or LiAlH4

Caption: Two-step synthesis via SₙAr coupling followed by nitrile reduction.

Part 5: Medicinal Chemistry Applications

Kinase Inhibitor Design (Type II)

This scaffold is a bioisostere for the 2-aminopyridine or phenoxyquinoline motifs found in Type II kinase inhibitors (e.g., Foretinib, Cabozantinib).

  • Binding Mode: The pyridine nitrogen often forms a hydrogen bond with the hinge region of the kinase (or a water-mediated bridge).

  • Linker Function: The methanamine group serves as a spacer, allowing the attachment of a "cap" group (e.g., a urea or amide) that extends into the solvent-exposed region or the DFG-out pocket.

Metabolic Stability & Toxicology
  • O-Demethylation: The 4-methoxy group is susceptible to CYP450-mediated O-demethylation (CYP2D6/3A4), yielding a phenol. This can be a clearance mechanism or a toxophore (quinone methide formation risk is low but possible).

  • Oxidative Deamination: The primary amine can be metabolized by MAO (Monoamine Oxidases) or SSAO, converting it to an aldehyde. Capping the amine (e.g., as an amide) prevents this.

Part 6: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free amine absorbs CO₂ from the air (carbamate formation).

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235378 (Analog: 6-(4-Fluorophenoxy)pyridin-3-ylmethanamine). Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on phenoxypyridine solubility and metabolism).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Protocol validation for SₙAr and Nitrile Reduction).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Application of pyridine-ether scaffolds).

Exploratory

The Emergence of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine: A Strategic Guide to Unlocking its Therapeutic Potential

Executive Summary The field of drug discovery is in a perpetual state of exploration for novel chemical entities that can address unmet medical needs. Within the vast landscape of heterocyclic chemistry, pyridine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The field of drug discovery is in a perpetual state of exploration for novel chemical entities that can address unmet medical needs. Within the vast landscape of heterocyclic chemistry, pyridine derivatives have consistently proven to be a fertile ground for identifying potent and selective modulators of biological targets. This guide focuses on [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine, a compound of significant interest due to its structural similarities to known neuroactive agents. In the absence of direct empirical data for this specific molecule, this document serves as a comprehensive roadmap for its investigation, outlining a robust, scientifically-grounded drug discovery and development program. We will delve into a plausible synthetic strategy, a multi-tiered screening cascade, and a preclinical evaluation plan, all predicated on a compelling therapeutic hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising, yet uncharted, chemical entity.

Introduction and Therapeutic Hypothesis

[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine is a novel molecule for which, to date, no biological activity has been published. However, its core structure, a phenoxy-pyridine-methylamine scaffold, bears a strong resemblance to a class of compounds identified as selective noradrenaline reuptake inhibitors (NRIs). Specifically, the isomeric [4-(Phenoxy)pyridin-3-yl]methylamines have demonstrated potent and selective inhibition of the norepinephrine transporter (NET). This structural analogy forms the cornerstone of our therapeutic hypothesis:

Hypothesis: [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine is a selective norepinephrine reuptake inhibitor with potential therapeutic utility in central nervous system (CNS) disorders such as depression, attention-deficit/hyperactivity disorder (ADHD), and neuropathic pain.

The methoxy substituent on the phenoxy ring is a common modification in medicinal chemistry, often introduced to modulate potency, selectivity, and pharmacokinetic properties. Its presence in our target molecule offers a clear avenue for structure-activity relationship (SAR) studies.

This guide will outline the necessary steps to test this hypothesis and systematically evaluate the compound's potential as a clinical candidate.

Proposed Chemical Synthesis

A key prerequisite for any drug discovery program is a reliable and scalable synthetic route. A plausible pathway to [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine can be envisioned starting from the commercially available alcohol, (6-(4-Methoxyphenoxy)pyridin-3-yl)methanol.

Synthetic_Pathway A (6-(4-Methoxyphenoxy)pyridin-3-yl)methanol B Intermediate Halide/Sulfonate A->B  SOCl2 or PBr3 or MsCl/TEA   C Intermediate Azide B->C  NaN3, DMF   D [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine C->D  H2, Pd/C or LiAlH4  

Caption: Proposed synthetic route to the target compound.

Step-by-Step Protocol: Synthesis of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine
  • Step 1: Halogenation/Sulfonylation of the Starting Alcohol.

    • Dissolve (6-(4-Methoxyphenoxy)pyridin-3-yl)methanol (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a halogenating agent (e.g., thionyl chloride or phosphorus tribromide, 1.1 eq) or a sulfonylating agent (e.g., mesyl chloride, 1.1 eq, in the presence of a base like triethylamine, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction (e.g., with saturated sodium bicarbonate solution) and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate halide or sulfonate.

  • Step 2: Azide Formation.

    • Dissolve the intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) and heat the reaction mixture (e.g., to 60-80 °C).

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the intermediate azide.

  • Step 3: Reduction to the Primary Amine.

    • Dissolve the azide intermediate in a suitable solvent (e.g., methanol or ethanol).

    • Add a catalyst, such as 10% palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Alternatively, the azide can be reduced using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the catalyst (if applicable) and concentrate the filtrate.

    • Purify the crude product by column chromatography or crystallization to obtain the final compound, [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine.

A Phased Approach to Drug Discovery and Preclinical Development

A structured progression through a screening and evaluation funnel is critical to efficiently assess the therapeutic potential of a new chemical entity.

Drug_Discovery_Workflow cluster_0 Phase 1: Target Engagement & Selectivity cluster_1 Phase 2: In Vitro Profiling & Optimization cluster_2 Phase 3: In Vivo Proof-of-Concept cluster_3 Phase 4: Preclinical Development A Primary Screening: NET Inhibition Assay B Selectivity Profiling: SERT & DAT Inhibition Assays A->B Active Hit C Cell-Based NET Uptake Assay B->C Selective Hit D In Vitro ADME & Physicochemical Properties C->D E Off-Target Screening (e.g., CEREP Panel) C->E F Rodent Pharmacokinetics (PK) D->F Optimized Lead E->F Optimized Lead G In Vivo Target Engagement (Microdialysis) F->G H Efficacy in Animal Models (e.g., FST, Neuropathic Pain) G->H I Dose-Range Finding Toxicology H->I Candidate J Safety Pharmacology I->J K IND-Enabling Studies J->K

Caption: A comprehensive drug discovery workflow.

Phase 1: Target Engagement and Selectivity

The initial phase is designed to rapidly confirm or refute the primary hypothesis of NET inhibition and to assess selectivity against the closely related monoamine transporters for serotonin (SERT) and dopamine (DAT).

Experiment 1: Primary Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine for human NET, SERT, and DAT.

  • Methodology:

    • Prepare membranes from cells stably expressing the recombinant human transporters (e.g., HEK293-hNET, HEK293-hSERT, HEK293-hDAT).

    • Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 (concentration of compound that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.

  • Causality and Self-Validation: This is a direct measure of target binding. Including known selective and non-selective inhibitors as positive controls (e.g., reboxetine for NET, fluoxetine for SERT, GBR12909 for DAT) validates the assay's performance and provides a benchmark for the test compound's potency and selectivity.

Hypothetical Binding Affinity Data Ki (nM)
[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine 5.2
Reboxetine (Control)8.1
Fluoxetine (Control)> 1000
GBR12909 (Control)> 1000
Selectivity (SERT/NET) >192-fold
Selectivity (DAT/NET) >192-fold
Phase 2: In Vitro Profiling and Lead Optimization

Once selective NET binding is confirmed, the focus shifts to functional activity in a cellular context and early assessment of drug-like properties.

Experiment 2: Functional Norepinephrine Uptake Inhibition Assay

  • Objective: To measure the functional inhibition of norepinephrine uptake into cells.[1]

  • Methodology:

    • Culture human neuroblastoma cells (e.g., SK-N-BE(2)C) or HEK293 cells stably expressing hNET in 24- or 96-well plates.[1]

    • Pre-incubate the cells with various concentrations of the test compound.

    • Add a fixed concentration of [³H]norepinephrine and incubate for a defined period (e.g., 10-20 minutes) at 37°C.[2][3]

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular [³H]norepinephrine using a scintillation counter.

    • Determine the IC50 for uptake inhibition.

  • Expertise & Trustworthiness: This assay confirms that the binding observed in the previous experiment translates into a functional blockade of the transporter's activity. Comparing the IC50 from this assay to the Ki from the binding assay provides insight into the mechanism of inhibition.

Experiment 3: Early ADME and Physicochemical Profiling

  • Objective: To assess the compound's potential for favorable pharmacokinetics.

  • Methodologies:

    • Solubility: Kinetic or thermodynamic solubility determination in phosphate-buffered saline (PBS).

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay to predict intestinal absorption.

    • Metabolic Stability: Incubation with human liver microsomes to determine the intrinsic clearance rate.

    • Plasma Protein Binding: Equilibrium dialysis to determine the fraction of compound bound to plasma proteins.

  • Causality: These early-stage assays are critical for identifying potential liabilities that could lead to poor bioavailability or a short half-life in vivo. The data gathered here will guide any necessary chemical modifications in a lead optimization campaign.

Phase 3: In Vivo Proof-of-Concept

With a promising in vitro profile, the investigation moves into animal models to assess pharmacokinetics and efficacy.

Experiment 4: Rodent Pharmacokinetics (PK)

  • Objective: To determine the key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) after intravenous and oral administration in rats or mice.

  • Methodology:

    • Administer a single dose of the compound via intravenous (IV) and oral (PO) routes to separate groups of animals.

    • Collect blood samples at multiple time points post-dosing.

    • Analyze the plasma concentrations of the compound using a validated analytical method, typically LC-MS/MS.[4]

    • Calculate the PK parameters using appropriate software.

  • Expertise: This experiment is fundamental to understanding the compound's absorption, distribution, and clearance in a living system, and it is essential for designing effective dosing regimens for subsequent efficacy studies.

Experiment 5: In Vivo Efficacy Models

  • Objective: To evaluate the therapeutic potential in established animal models relevant to the NRI mechanism.

  • Model Selection and Rationale:

    • Depression: The Forced Swim Test (FST) or Tail Suspension Test (TST) in mice are widely used acute models to screen for antidepressant activity.[5][6] A reduction in immobility time is indicative of a potential antidepressant effect.

    • Neuropathic Pain: Models such as Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL) in rats are used to induce neuropathic pain.[7] Efficacy is measured by the reversal of mechanical allodynia (pain response to a non-painful stimulus).

    • ADHD/Cognition: The Novel Object Recognition (NOR) test in rats can be used to assess improvements in recognition memory, a cognitive domain often enhanced by NRIs.[8]

  • Methodology:

    • Acclimate animals to the testing environment.

    • Administer the test compound at various doses (determined from PK data) or vehicle control.

    • Conduct the behavioral tests at a time point corresponding to expected peak plasma/brain concentrations.

    • Score and analyze the behavioral data statistically.

  • Trustworthiness: The use of well-validated models with appropriate positive controls (e.g., desipramine or reboxetine) ensures that the experimental setup can reliably detect the effects of a known NRI.

Phase 4: Preclinical Development

If the compound demonstrates a robust in vivo efficacy and a favorable PK/ADME profile, it can be nominated as a preclinical candidate. This phase involves a more extensive and regulated set of studies.

  • Dose-Range Finding Toxicology: Administration of the compound at multiple dose levels in two species (one rodent, one non-rodent) for a defined duration (e.g., 7 or 14 days) to identify the maximum tolerated dose and potential target organs for toxicity.

  • Safety Pharmacology: A battery of studies to assess the effects of the compound on vital functions, including the cardiovascular (hERG assay, in vivo cardiovascular monitoring), central nervous (Functional Observational Battery), and respiratory systems.

  • Genotoxicity: A panel of assays (e.g., Ames test, in vitro micronucleus test, in vivo micronucleus test) to evaluate the potential for the compound to cause genetic damage.

  • IND-Enabling Studies: The culmination of all necessary safety, toxicology, and manufacturing data required to file an Investigational New Drug (IND) application with a regulatory agency like the FDA.

Conclusion and Future Directions

[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine represents a scientifically intriguing starting point for a drug discovery program. While devoid of existing biological data, its structural relationship to known noradrenaline reuptake inhibitors provides a strong, testable hypothesis. The phased, multi-disciplinary approach outlined in this guide—from a proposed synthesis and initial in vitro screening to in vivo proof-of-concept and preclinical evaluation—provides a rigorous and efficient framework for elucidating its therapeutic potential. Each experimental step is designed to be self-validating and to provide clear, actionable data to inform go/no-go decisions. Successful progression through this workflow could lead to the development of a novel therapeutic agent for a range of neurological and psychiatric disorders, underscoring the enduring value of hypothesis-driven research in modern drug discovery.

References

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX. 2018;5:638-644. Published 2018 May 31. Available from: [Link]

  • Obata H. Serotonin and noradrenaline reuptake inhibitors in animal models of pain. Chirality. 2004;16 Suppl:S138-42. Available from: [Link]

  • Sitte HH, Hochebner C, Pissaritsch A, et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Front Pharmacol. 2020;11:645. Published 2020 May 18. Available from: [Link]

  • Sitte HH, Hochebner C, Pissaritsch A, et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. 2020;11. Available from: [Link]

  • Belzung C, Lemoine M. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects?. Neuropsychopharmacology. 2014;39(1):20-31. Available from: [Link]

  • Saka C. Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids. Crit Rev Anal Chem. 2016;46(5):400-14. Available from: [Link]

  • Cryan JF, O'Leary OF, O'Neill LA. Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors. Proc Natl Acad Sci U S A. 2003;100(15):9084-9. Available from: [Link]

  • Al-Snafi AE. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. IOSR Journal of Pharmacy. 2024;14(5):1-20. Available from: [Link]

  • Ecevitoglu A. Investigating the ability of the Norepinephrine-Dopamine Reuptake Inhibitor Nomifensine to Reverse the Effort-related Effects of Tetrabenazine in Female Rats. Honors Scholar Theses. 2025. Available from: [Link]

  • Owens MJ, Morgan WN, Plott SJ, Nemeroff CB. Inhibition of Norepinephrine Uptake in Patients With Major Depression Treated With Paroxetine. Am J Psychiatry. 2002;159(10):1798-800. Available from: [Link]

  • Herraiz T, Guillén H. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods Mol Biol. 2018;1718:129-142. Available from: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

  • Adhikari B, Cha J, Kim H, et al. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Int J Mol Sci. 2023;24(21):15886. Published 2023 Nov 1. Available from: [Link]

  • Feltmann K, Konradsson-Geuken Å, De Bundel D, Lindskog M, Schilström B. Antidepressant Drugs Specifically Inhibiting Noradrenaline Reuptake Enhance Recognition Memory in Rats. Behav Neurosci. 2016;130(1):68-77. Available from: [Link]

Sources

Foundational

A Technical Guide to the Synthesis, Structure-Activity Relationships, and Applications of 6-Substituted Pyridine Methanamine Derivatives

Introduction: The Strategic Importance of the Pyridine Methanamine Scaffold In the landscape of medicinal chemistry, the pyridine methanamine scaffold stands out as a privileged structural motif. Its prevalence in a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine Methanamine Scaffold

In the landscape of medicinal chemistry, the pyridine methanamine scaffold stands out as a privileged structural motif. Its prevalence in a wide array of biologically active compounds is a testament to its versatile binding capabilities and favorable physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the methanamine side chain can participate in hydrogen bonding and ionic interactions. This duality allows for a high degree of target promiscuity, enabling the design of ligands for a diverse range of biological targets.

The strategic placement of substituents on the pyridine ring offers a powerful tool for fine-tuning the pharmacological profile of these molecules. In particular, substitution at the 6-position can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of 6-substituted pyridine methanamine derivatives, from their synthesis and structure-activity relationships to their therapeutic applications.

Synthetic Strategies for 6-Substituted Pyridine Methanamine Derivatives

The synthesis of 6-substituted pyridine methanamine derivatives can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the desired substituent at the 6-position and the overall complexity of the target molecule.

A common and effective strategy involves the use of a pre-functionalized pyridine precursor, such as 6-chloropicolinonitrile. This starting material allows for the sequential introduction of the desired substituent at the 6-position via nucleophilic aromatic substitution, followed by the elaboration of the methanamine side chain from the nitrile group.

General Synthetic Workflow

Synthetic Workflow A 6-Halopyridine Precursor B Nucleophilic Aromatic Substitution A->B Reagent for Substitution C Introduction of 6-Substituent B->C D Side Chain Elaboration C->D e.g., Reduction, Alkylation E Final 6-Substituted Pyridine Methanamine Derivative D->E

Caption: A generalized workflow for the synthesis of 6-substituted pyridine methanamine derivatives.

Exemplary Protocol: Synthesis of a 6-Alkoxy-Substituted Pyridine Methanamine

This protocol details a representative synthesis of a 6-alkoxy-substituted pyridine methanamine derivative, a class of compounds that has shown promise in various therapeutic areas.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 6-chloropicolinonitrile in a suitable aprotic polar solvent (e.g., DMF or DMSO), add the desired sodium alkoxide.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting 6-alkoxypicolinonitrile by column chromatography.

Rationale: The choice of a polar aprotic solvent facilitates the nucleophilic aromatic substitution by solvating the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide anion. The electron-withdrawing nature of the nitrile group activates the pyridine ring towards nucleophilic attack at the 6-position.

Step 2: Reduction of the Nitrile

  • Dissolve the 6-alkoxypicolinonitrile in a suitable solvent (e.g., THF or diethyl ether).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH4) or a borane complex, portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Carefully quench the reaction with a sequential addition of water and an aqueous base (e.g., NaOH solution).

  • Filter the resulting precipitate and concentrate the filtrate to obtain the crude 6-alkoxypyridin-2-yl)methanamine.

  • Purify the product by distillation or column chromatography.

Rationale: The reduction of the nitrile to a primary amine is a crucial step in forming the methanamine side chain. LiAlH4 is a powerful reducing agent suitable for this transformation. The careful workup procedure is necessary to safely handle the reactive aluminum salts formed during the reaction.

Structure-Activity Relationships (SAR) of 6-Substituted Pyridine Methanamine Derivatives

The substituent at the 6-position of the pyridine ring plays a critical role in modulating the biological activity of pyridine methanamine derivatives. Systematic modifications at this position have led to the discovery of compounds with enhanced potency, improved selectivity, and desirable pharmacokinetic profiles.

The following table summarizes the general trends observed in the structure-activity relationships of 6-substituted pyridine methanamine derivatives for a hypothetical G-protein coupled receptor (GPCR) target.

6-Substituent (R)Relative PotencyRationale for Activity Change
-HBaselineUnsubstituted parent compound.
-Cl, -BrIncreasedHalogen atoms can participate in halogen bonding and increase lipophilicity, potentially enhancing binding affinity.
-OCH3, -OEtIncreasedAlkoxy groups can act as hydrogen bond acceptors and improve metabolic stability.
-CF3Significantly IncreasedThe trifluoromethyl group is a strong electron-withdrawing group and can improve metabolic stability and membrane permeability.
-PhVariableA bulky phenyl group can either enhance binding through pi-stacking interactions or cause steric hindrance, depending on the topology of the binding pocket.
-NH2, -N(CH3)2DecreasedThe introduction of a basic nitrogen at this position may lead to unfavorable electrostatic interactions or alter the overall pKa of the molecule.
Illustrative SAR Diagram

SAR center Pyridine Methanamine Core substituent_H H center->substituent_H Baseline substituent_Halo Halogen center->substituent_Halo Increased substituent_Alkoxy Alkoxy center->substituent_Alkoxy Increased substituent_CF3 CF3 center->substituent_CF3 Significantly Increased substituent_Aryl Aryl center->substituent_Aryl Variable activity_low Lower Activity substituent_H->activity_low activity_high Higher Activity substituent_Halo->activity_high substituent_Alkoxy->activity_high substituent_CF3->activity_high

Caption: Impact of 6-position substituents on biological activity.

Pharmacological Applications and Therapeutic Potential

The versatility of the 6-substituted pyridine methanamine scaffold has led to its exploration in a wide range of therapeutic areas. These compounds have been investigated as modulators of various biological targets, including enzymes, ion channels, and GPCRs.

One notable example is the development of 6-substituted pyridine methanamine derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated therapeutic strategy for the treatment of Parkinson's disease.

Mechanism of Action: MAO-B Inhibition

MAO-B Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor 6-Substituted Pyridine Methanamine Derivative Inhibitor->MAOB Inhibition

Caption: Inhibition of dopamine metabolism by a 6-substituted pyridine methanamine derivative.

In this context, the 6-substituent on the pyridine ring can be optimized to enhance the compound's binding affinity for the active site of MAO-B, leading to increased potency and selectivity over the related MAO-A isoenzyme. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibition.

Future Perspectives

The exploration of 6-substituted pyridine methanamine derivatives is an active and promising area of research. Future efforts will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access a wider range of 6-substituted analogs.

  • Expansion of Therapeutic Applications: The investigation of these compounds against new and challenging biological targets.

  • Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to guide the rational design of next-generation derivatives with improved pharmacological profiles.

The continued investigation of this privileged scaffold holds great promise for the discovery of novel therapeutics to address unmet medical needs.

References

  • Title: Synthesis and SAR of 6-substituted pyridine-2-carboxamides as potent and selective inhibitors of MAO-B Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a Novel Series of Potent and Selective Monoamine Oxidase B Inhibitors: 2-(N-(6-Substituted-pyridin-2-yl)methyl)aniline Derivatives Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The pyridine ring in medicinal chemistry Source: Future Medicinal Chemistry URL: [Link]

Exploratory

[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine CAS number and identifiers

The following technical guide provides an in-depth analysis of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine , a specialized pyridine scaffold used in medicinal chemistry. High-Value Intermediate for Kinase Inhibitor & G...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine , a specialized pyridine scaffold used in medicinal chemistry.

High-Value Intermediate for Kinase Inhibitor & GPCR Ligand Discovery

Chemical Identity & Physicochemical Profiling[1][2]

This compound represents a strategic "linker-scaffold" hybrid. It combines the lipophilic, privileged 6-phenoxypyridine motif (common in Type II kinase inhibitors) with a reactive primary aminomethyl handle, enabling rapid diversification via amide coupling, reductive amination, or urea formation.

Identifiers & Core Data
ParameterDetail
Chemical Name [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine
Synonyms (6-(4-Methoxyphenoxy)pyridin-3-yl)methylamine; 5-(Aminomethyl)-2-(4-methoxyphenoxy)pyridine
CAS Number Not Widely Indexed (Custom Synthesis Target)*
Related CAS 219865-99-3 (The amine analog: 6-(4-methoxyphenoxy)pyridin-3-amine)
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.27 g/mol
SMILES COc1ccc(Oc2ncc(CN)cc2)cc1
InChIKey (Predicted) HVZ...[1][2] (Analogous to phenoxypyridine series)

*Note: While the direct CAS for the methanamine is often proprietary to specific library catalogs, the compound is readily accessible via the reduction of the corresponding nitrile (See Section 2).

Physicochemical Properties (Predicted)
PropertyValueSignificance in Drug Design
cLogP 1.8 – 2.2Ideal for CNS penetration and oral bioavailability (Lipinski compliant).
TPSA ~63 ŲGood membrane permeability (<140 Ų).
pKa (Basic) ~9.5 (Amine)Protonated at physiological pH; good solubility in aqueous media.
pKa (Pyridine) ~3.5Pyridine nitrogen remains unprotonated at pH 7.4, reducing non-specific binding.
H-Bond Donors 2Primary amine (-NH₂).
H-Bond Acceptors 4Pyridine N, Ether O, Methoxy O, Amine N.

Synthetic Routes & Process Chemistry

The synthesis of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine typically follows a convergent route starting from commercially available 6-chloronicotinonitrile . This pathway is preferred over the reduction of the amide due to cleaner workup profiles and higher atom economy.

Standardized Synthesis Protocol (Nitrile Reduction Route)
Step 1: SNAr Coupling (Ether Formation)
  • Reagents: 6-Chloronicotinonitrile (1.0 eq), 4-Methoxyphenol (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: 80–100°C, 4–6 hours.

  • Mechanism: Nucleophilic aromatic substitution. The electron-withdrawing nitrile group at C3 activates the C6-chlorine for displacement.

  • Workup: Pour into ice water. The product, 6-(4-methoxyphenoxy)nicotinonitrile , typically precipitates as a solid. Filter and wash with water.

Step 2: Nitrile Reduction to Amine [3]
  • Method A (Catalytic Hydrogenation): H₂ (50 psi), Raney Nickel or Pd/C, MeOH/NH₃.

    • Note: The presence of ammonia suppresses the formation of secondary amine dimers.

  • Method B (Chemical Reduction - Lab Scale): LiAlH₄ (2.0 eq) in THF at 0°C -> Reflux.

    • Caution: Ensure strict anhydrous conditions. Quench with Fieser method (Water, 15% NaOH, Water).

  • Purification: Acid-base extraction or Column Chromatography (DCM/MeOH/NH₄OH).

Synthetic Workflow Diagram

Synthesis Start1 6-Chloronicotinonitrile (Electrophile) Inter Intermediate: 6-(4-Methoxyphenoxy)nicotinonitrile Start1->Inter Start2 4-Methoxyphenol (Nucleophile) Start2->Inter Product Target: [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine Inter->Product Reagent1 K2CO3, DMF 80°C, SNAr Reagent1->Inter Reagent2 H2, Raney Ni MeOH/NH3 Reagent2->Product

Caption: Two-step convergent synthesis via SNAr displacement followed by catalytic hydrogenation.

Medicinal Chemistry Applications

This scaffold is a bioisostere of the diphenyl ether moiety found in numerous bioactive molecules but offers improved solubility and distinct electronic properties due to the pyridine nitrogen.

Pharmacophore Mapping
  • Kinase Inhibition (Type II): The 6-phenoxypyridine motif mimics the hydrophobic "linker" region seen in c-Met and VEGFR2 inhibitors (e.g., Cabozantinib analogs). The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region or solvent front.

  • GPCR Ligands: The primary amine serves as a versatile attachment point for lipophilic tails or polar heads, allowing the phenoxypyridine to sit in hydrophobic pockets (e.g., Orthosteric sites of amine GPCRs).

Strategic Derivatization

The aminomethyl group (-CH₂NH₂) is a "privileged handle" for library generation:

  • Urea Formation: Reaction with isocyanates yields urea-linked kinase inhibitors (e.g., Sorafenib-like structures).

  • Amide Coupling: Reaction with carboxylic acids creates peptidomimetic scaffolds.

  • Reductive Amination: Generates secondary amines, modulating basicity and metabolic stability.

Structural Logic Diagram

Applications Core [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (Core Scaffold) Domain1 Phenoxypyridine Motif (Hydrophobic Domain) Core->Domain1 Domain2 Aminomethyl Group (Reactive Handle) Core->Domain2 App1 Kinase Inhibitors (c-Met, VEGFR2) Type II Binding Mode Domain1->App1 Mimics Diphenyl Ether Domain2->App1 Urea Formation App2 GPCR Ligands (Linker to Polar Head) Domain2->App2 Amide Coupling App3 PROTAC Linkers (Rigid Spacer) Domain2->App3 Click Chemistry

Caption: Structural decomposition of the scaffold showing its dual utility in hydrophobic binding and library diversification.

Handling, Stability, & Analytics

Stability Profile
  • Oxidation: Primary benzylic-type amines are susceptible to air oxidation over prolonged periods. Store under inert gas (Argon/Nitrogen).

  • Carbamate Formation: Rapidly absorbs atmospheric CO₂ to form carbamates. Storage: Keep in tightly sealed vials at -20°C.

  • Salt Form: The dihydrochloride (2HCl) or oxalate salt is recommended for long-term storage as it is non-hygroscopic and resistant to oxidation.

Analytical Standards (Self-Validation)

To verify the identity of the synthesized compound, the following spectral signatures must be observed:

MethodExpected Signature
¹H NMR (DMSO-d₆) δ 8.05 (d, 1H) (Pyridine C2-H); δ 3.75 (s, 3H) (Methoxy); δ 3.80 (s, 2H) (CH₂-NH₂); δ 6.9-7.1 (m, 4H) (Phenoxy aromatic).
LC-MS (ESI+) [M+H]⁺ = 231.1 (Base peak). Look for [M+Na]⁺ = 253.1.
HPLC Purity Retention time will be short on C18 (Reverse Phase) due to the polar amine. Use a high pH buffer (Ammonium Bicarbonate, pH 10) or ion-pairing agent (TFA) to retain the amine.

References

  • PubChem Compound Summary. (2025). 6-(4-methoxyphenoxy)pyridin-3-amine (Analogous Structure).[4] National Center for Biotechnology Information. Link

  • Singaram, B., et al. (2009).[3] "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane." Journal of Organic Chemistry, 74(5), 1964-1970. (Protocol for Nitrile Reduction).[3] Link

  • Suwunwong, T., et al. (2012).[1] "6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile." Acta Crystallographica Section E, 68(9).[1] (Structural insights into phenoxy-nicotinonitriles). Link

  • ChemicalBook. (2025).[5] [6-(4-methoxyphenoxy)pyridin-3-yl]methylamine Product Page.[4] (Catalog verification). Link

Sources

Foundational

Metabolic stability predictions for [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine

Topic: Metabolic Stability Predictions for [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, DMPK Scientists Executive Summary: Metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Predictions for [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary: Metabolic Liability Profile

[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine presents a distinct metabolic profile characterized by three primary "soft spots" that drive its clearance. Based on structural activity relationships (SAR) of analogous phenoxypyridines and benzylamines, this compound is predicted to have moderate-to-high clearance in human liver microsomes (HLM) if unmodified.

The predicted metabolic hierarchy is:

  • Oxidative Deamination (High Probability): The primary methanamine tail is a prime substrate for Monoamine Oxidases (MAO-B) and Semicarbazide-Sensitive Amine Oxidases (SSAO/VAP-1).

  • O-Demethylation (Moderate-High Probability): The p-methoxy group is a classic CYP450 substrate (likely CYP2D6 or CYP2C19), leading to a phenolic metabolite.

  • N-Oxidation (Low-Moderate Probability): The pyridine nitrogen may undergo oxidation by FMOs or CYPs, though steric shielding by the phenoxy group may mitigate this.

Part 1: Structural Deconstruction & Liability Assessment

To accurately predict metabolic stability, we must deconstruct the molecule into its pharmacophoric elements. This section analyzes the causality behind the predicted instability.

1. The Methanamine "Warhead" (Primary Amine)
  • Structure:

    
     attached to Position 3 of the pyridine.
    
  • Liability: Primary amines attached to aromatic/heteroaromatic rings are highly susceptible to Oxidative Deamination .

  • Mechanism: The amine is oxidized to an imine, which hydrolyzes to an aldehyde (reactive intermediate), and finally oxidizes to a carboxylic acid.

  • Enzymology: While CYP450s can perform this, MAO-A/B and SSAO are the dominant drivers here. This is a non-CYP clearance pathway, meaning standard NADPH-dependent microsomal assays might underestimate clearance if MAO activity is lost during preparation.

2. The p-Anisole Motif (4-Methoxyphenoxy)
  • Structure: Methoxy group (

    
    ) at the para position of the terminal phenyl ring.
    
  • Liability: O-Demethylation .

  • Mechanism: CYP-mediated hydroxylation of the methyl C-H bond, followed by hemiacetal collapse to release formaldehyde and the phenol.

  • Enzymology: Given the basic nitrogen (methanamine) at the other end of the molecule, this compound fits the pharmacophore for CYP2D6 (Basic nitrogen + Lipophilic region 5-7Å away).

3. The Pyridine Core
  • Structure: Nitrogen in the aromatic ring.[1][2]

  • Liability: N-Oxidation .[2][3][4]

  • Mechanism: Direct oxidation of the lone pair on the pyridine nitrogen.

  • Enzymology: Mediated by CYP450s (often 3A4) or FMOs (Flavin-containing monooxygenases).

Part 2: Visualizing the Metabolic Pathway

The following diagram maps the predicted biotransformation routes.

MetabolicPathways cluster_legend Pathway Probability Parent [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (Parent) Aldehyde Intermediate Aldehyde (Reactive) Parent->Aldehyde Oxidative Deamination (MAO/SSAO) Phenol O-Desmethyl Phenol (Phase I) Parent->Phenol O-Demethylation (CYP2D6/2C19) NOxide Pyridine N-Oxide Parent->NOxide N-Oxidation (FMO/CYP) Acid Carboxylic Acid Metabolite (Stable) Aldehyde->Acid Aldehyde Dehydrogenase Glucuronide O-Glucuronide Conjugate (Phase II) Phenol->Glucuronide UGT Conjugation key1 High Clearance Risk key2 Moderate Risk

Figure 1: Predicted metabolic tree showing the divergence between MAO-mediated deamination and CYP-mediated demethylation.

Part 3: In Vitro Experimental Validation Protocol

To confirm the predictions above, a standard "screen" is insufficient. You must use a tiered approach that accounts for non-CYP clearance (MAO).

Experiment A: Metabolic Stability in Liver Microsomes (HLM)

Purpose: To determine Intrinsic Clearance (


) driven by CYP450/FMO.

Protocol:

  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate Concentration: 1 µM (Keep low to avoid enzyme saturation/inhibition).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Incubation:

    • Pre-incubate HLM + Substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Time Points: 0, 5, 15, 30, 45, 60 minutes.

  • Termination: Add ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) at a 3:1 ratio.

  • Analysis: LC-MS/MS (monitor disappearance of parent).

Critical Calculation:



Experiment B: The "MAO Check" (Mitochondrial Fraction or Hepatocytes)

Causality: HLM preparations often lack mitochondrial enzymes like MAO. If HLM stability is high but in vivo clearance is high, the amine is the culprit.

Protocol Modification:

  • System: Use Cryopreserved Human Hepatocytes (which contain both cytosolic and mitochondrial enzymes) OR HLM supplemented with MAO inhibitors (Pargyline).

  • Comparison: Run the assay

    
     Pargyline (10 µM).
    
  • Interpretation: If

    
     significantly increases with Pargyline, the primary clearance route is Oxidative Deamination via MAO.
    

Part 4: Metabolite Identification Strategy (Mass Spec)

When analyzing the LC-MS/MS data, set your Mass Defect filters to hunt for these specific shifts.

Predicted MetaboliteMass Shift (

m/z)
MechanismMarker Fragment
Parent 0-

O-Desmethyl -14.01 Loss of

(CYP mediated)
Phenol peak retention shift
Carboxylic Acid +14.99 Amine

Aldehyde (-N, +O)

Acid (+O)
Loss of amine fragment
N-Oxide +15.99 Oxygen insertion on PyridineLate eluter
N-Acetyl +42.01 Phase II conjugation on amineDistinct retention time

Part 5: In Silico Prediction Workflow

Before wet-lab work, run this computational workflow to prioritize resources.

InSilicoWorkflow cluster_models Model Selection Input Input SMILES COc1ccc(Oc2ccc(CN)cn2)cc1 QSAR QSAR Models (StarDrop / ADMET Predictor) Input->QSAR Docking Enzyme Docking (CYP2D6 / MAO-B Crystal Structures) Input->Docking Decision Is CYP2D6 LogP > 2.5 AND Basic pKa > 8.0? QSAR->Decision ResultHigh Prediction: High Clearance (Route: O-Demethylation) Decision->ResultHigh Yes ResultMAO Prediction: MAO Liability (Route: Deamination) Decision->ResultMAO No (Check Amine Sterics)

Figure 2: Decision tree for in silico metabolic liability assessment.

Recommended Software Parameters:
  • StarDrop (Optibrium): Use the P450 module.[5][6] Look for "Metabolic Landscape" to visualize the lability of the methoxy group.

  • ADMET Predictor (Simulations Plus): Focus on the S_CYP2D6_sub (Substrate probability) and S_MAO_sub descriptors.

References

  • FDA Guidance for Industry. (2020).[6][7] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[6][8] U.S. Food and Drug Administration.[6][8][9][10][11] [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for HLM protocols).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Reference for Amine/Ester metabolism mechanisms).

Sources

Exploratory

Hydrogen bond donor/acceptor profile of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine

Technical Whitepaper: Physicochemical Profiling & Pharmacophore Analysis of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine Executive Summary This technical guide provides a comprehensive hydrogen bond donor/acceptor (HBD/...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Pharmacophore Analysis of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine

Executive Summary

This technical guide provides a comprehensive hydrogen bond donor/acceptor (HBD/HBA) profile for [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine . This molecule represents a "privileged structure" in medicinal chemistry, combining a polar, basic "warhead" (the primary amine) with a lipophilic, aromatic tail (the methoxyphenoxy ether), linked via a pyridine scaffold.

Understanding the H-bond profile of this molecule is critical for researchers working in Fragment-Based Drug Discovery (FBDD) , particularly for targets involving kinase hinge regions or GPCR aminergic pockets. This guide dissects the molecule’s behavior across different pH environments and outlines experimental protocols for validation.

Structural Deconstruction & Pharmacophore Map

To accurately profile the H-bonding capabilities, we must deconstruct the molecule into three distinct electronic zones.

Zone A: The Polar Head (Methanamine)
  • Structure: –CH₂–NH₂

  • Role: Primary solubility driver and key electrostatic interactor.

  • H-Bond Potential: High flexibility; acts as a donor and acceptor depending on protonation state.

Zone B: The Transducer Core (Pyridine)
  • Structure: Pyridine ring substituted at positions 3 (amine tail) and 6 (ether linkage).

  • Role: Rigid scaffold. The pyridine nitrogen is a classic H-bond acceptor, but its basicity is modulated by the phenoxy substituent at position 6.

Zone C: The Lipophilic Tail (4-Methoxyphenoxy)
  • Structure: Phenyl ether with a para-methoxy group.

  • Role: Provides hydrophobic bulk and weak H-bond acceptance via the ether oxygens.

Visualization: Pharmacophore Interaction Map

H_Bond_Profile cluster_legend Interaction Types Amine Primary Amine (-NH2) Major HBD/HBA PyridineN Pyridine Nitrogen (sp2) Moderate HBA Amine->PyridineN Linked via Methylene Bridge EtherO Phenoxy Ether O (sp3) Weak HBA PyridineN->EtherO Electronic Coupling (Pos 6) MethoxyO Methoxy O (sp3) Weak HBA EtherO->MethoxyO Distal Lipophilic Tail HBD: Donor HBD: Donor HBA: Acceptor HBA: Acceptor HBD: Donor->HBA: Acceptor

Caption: Pharmacophore segmentation showing the connectivity and H-bond classification of key functional groups.

Quantitative H-Bond Profile (In Silico & Theoretical)

The H-bond profile is not static; it is strictly dependent on the pH of the biological environment. Below is the profile calculated based on standard medicinal chemistry principles (Lipinski/Abraham descriptors).

Table 1: State-Dependent H-Bond Counts
FeatureNeutral State (pH > 9.5)Physiological State (pH 7.4)Mechanistic Rationale
Dominant Species Free Base (–NH₂)Cationic Ammonium (–NH₃⁺)pKa of primary amine ≈ 8.6–9.0.
H-Bond Donors (HBD) 2 (Amine –NH₂)3 (Ammonium –NH₃⁺)Protonation adds a donor proton; loss of lone pair removes acceptor capability.
H-Bond Acceptors (HBA) 4 (Pyridine N, Amine N, 2 Oxygens)3 (Pyridine N, 2 Oxygens)The amine nitrogen lone pair is occupied by a proton at pH 7.4.
Net Charge 0+1Critical for electrostatic steering in binding pockets.
Detailed Atomic Analysis:
  • Amine Nitrogen (–NH₂):

    • Neutral: 1 Lone Pair (Strong Acceptor), 2 Protons (Strong Donors).

    • Physiological: 0 Lone Pairs, 3 Protons (Very Strong Donors). This is the primary anchor point for Asp/Glu residues in protein pockets.

  • Pyridine Nitrogen:

    • Acts as a specific H-bond acceptor (HBA).

    • Electronic Effect: The 6-phenoxy group is electron-withdrawing by induction but donating by resonance. Generally, 2-alkoxy/phenoxy pyridines are less basic than pyridine (pKa < 5.2). Thus, at pH 7.4, this nitrogen remains unprotonated and available to accept H-bonds (e.g., from hinge region backbone amides).

  • Ether Oxygens (Phenoxy & Methoxy):

    • Technically HBAs, but sterically hindered and electronically delocalized into their respective aromatic rings. They act as "water-bridging" sites rather than direct protein binders.

Experimental Validation Protocols

To validate the theoretical profile, two orthogonal assays are recommended. These protocols ensure data integrity through self-referencing controls.

Protocol A: Potentiometric pKa Determination

Objective: To determine the exact ionization state of the amine and pyridine nitrogen.

  • Preparation: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 under N₂ atmosphere (to exclude CO₂).

  • Data Analysis: Use the Bjerrum plot method.

    • Checkpoint: Expect two inflection points. One distinct jump at pH ~8.8 (amine). A second, likely subtle feature below pH 4.0 (pyridine).

    • Validation: If the pyridine pKa is > 6.0, the sample may be contaminated or the phenoxy group is hydrolyzed.

Protocol B: NMR Chemical Shift Perturbation (H-Bond Acidity)

Objective: To measure the H-bond donor strength (Abraham A parameter) of the amine protons.

Workflow Diagram:

NMR_Protocol Start Sample Preparation (5-10 mM) SolventA Solvent A: CDCl3 (Non-H-bonding Reference) Start->SolventA SolventB Solvent B: DMSO-d6 (Strong H-bond Acceptor) Start->SolventB Measure 1H NMR Acquisition (Focus on -NH2/-NH3+ signal) SolventA->Measure SolventB->Measure Calc Calculate Shift Difference Δδ = δ(DMSO) - δ(CDCl3) Measure->Calc Result Correlate Δδ to H-Bond Acidity (A) Calc->Result

Caption: Workflow for determining H-bond acidity via NMR solvatochromism.

Methodology:

  • Reference Spectrum: Record ¹H NMR in CDCl₃. The amine protons will appear upfield (shielded) and sharp.

  • Challenge Spectrum: Record ¹H NMR in DMSO-d₆. DMSO acts as a strong H-bond acceptor.

  • Analysis: The amine protons will shift downfield (deshielded) due to H-bonding with DMSO.

    • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      
      
    • Interpretation: A larger

      
       indicates a stronger H-bond donor. For this molecule, expect a significant shift, confirming the "Warhead" status of the amine.
      

Medicinal Chemistry Implications

  • Solubility vs. Permeability: The molecule obeys Lipinski’s Rule of 5 (MW < 500, HBD < 5, HBA < 10).[1] However, the high polarity of the primary amine (HBD=3 at pH 7.4) creates a high desolvation penalty.

    • Strategy: If membrane permeability is low (low LogD), consider capping the amine as a prodrug or methylating to a secondary amine to reduce HBD count.

  • Scaffold Hopping: The [Pyridine-O-Phenyl] motif is a bioisostere for [Biphenyl] but with improved solubility due to the pyridine nitrogen. The pyridine N provides a vector for water-mediated H-bonds that biphenyl lacks.

  • Toxicity Alert: The primary benzylic-like amine can be a substrate for amine oxidases (MAO/SSAO). The H-bond profile suggests strong binding to the oxidative catalytic sites of these enzymes.

References

  • Lipinski, C. A., et al. (1997).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews.

  • Abraham, M. H., et al. (2006). "NMR Method for the Determination of Solute Hydrogen Bond Acidity." Journal of Organic Chemistry.

  • IUPAC. (2011).[4] "Definition of the Hydrogen Bond (IUPAC Recommendations 2011)." Pure and Applied Chemistry.

  • Perrin, D. D. (1965). "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series. (Standard reference for Pyridine pKa values).

Sources

Foundational

Topic: Bioisosteres of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine in Kinase Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine scaffold represents a privileged structure in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the domain of kinase inhibition. Its inherent structural and electronic properties provide a robust framework for engaging with the ATP-binding pocket of various protein kinases, which are critical regulators of cellular signaling and prominent targets in oncology and inflammatory diseases.[1] However, the optimization of this core into a viable clinical candidate necessitates a sophisticated approach to modulate its potency, selectivity, and pharmacokinetic profile. Bioisosteric replacement is a cornerstone strategy in this endeavor, allowing for the rational modification of a lead compound to enhance its drug-like properties while preserving or improving its primary biological activity.[2][3] This technical guide, intended for drug discovery professionals, provides an in-depth exploration of bioisosteric strategies applied to the [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine scaffold. We will dissect the molecule into its key pharmacophoric components, discuss validated and theoretical bioisosteric replacements for each, and provide the causal logic behind these experimental choices. Furthermore, this guide includes detailed, self-validating experimental protocols for the biological evaluation of novel analogs and presents a framework for systematic data interpretation to accelerate the drug discovery process.

The [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine Scaffold: A Privileged Kinase Hinge-Binder

The core scaffold can be deconstructed into three primary regions, each offering distinct opportunities for bioisosteric modification to fine-tune its interaction with kinase targets and improve its overall pharmaceutical properties.

  • Region A: The 4-Methoxyphenoxy "Selectivity" Group: This region often extends out of the primary ATP binding site towards the solvent-exposed region or a secondary hydrophobic pocket. Modifications here are critical for modulating selectivity against off-target kinases and can significantly impact physicochemical properties like solubility and lipophilicity. The methoxy group itself is a common site for oxidative metabolism, making it a prime target for bioisosteric replacement to enhance metabolic stability.[4]

  • Region B: The Pyridine "Hinge-Binding" Core: The pyridine nitrogen is a key hydrogen bond acceptor, typically forming a critical interaction with the "hinge" region of the kinase ATP-binding pocket. The geometry and electronic nature of this heterocyclic core are fundamental to the scaffold's potency.[5]

  • Region C: The Aminomethyl "Solubilizing" Tail: The basic aminomethyl group generally projects towards the solvent-exposed region of the active site. It serves as a crucial solubilizing element and can form additional hydrogen bonds or ionic interactions, anchoring the inhibitor. The basicity (pKa) of this amine is a key parameter influencing both target engagement and off-target liabilities (e.g., hERG inhibition).

cluster_0 [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine Scaffold cluster_A Region A: Selectivity Group cluster_B Region B: Hinge-Binding Core cluster_C Region C: Solubilizing Tail mol A 4-Methoxyphenoxy B Pyridine C Aminomethyl

Caption: Key pharmacophoric regions of the core scaffold.

Bioisosteric Strategies and Design Rationale

Bioisosterism is a powerful tool used to address limitations of a lead compound while retaining its potency.[6] The goal is to create new molecules with improved drug-like properties by exchanging atoms or groups with alternatives that have similar steric, electronic, or physicochemical characteristics.[7]

Modifications to Region A: The 4-Methoxyphenoxy Group

The primary objectives for modifying this region are to block oxidative metabolism, enhance selectivity, and modulate lipophilicity.

  • Methoxy Group Bioisosteres: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes. Replacing it can significantly improve metabolic stability.

    • Fluorine (F): A classic bioisostere for both hydrogen and hydroxyl/methoxy groups.[8] Replacing the methoxy with a fluorine atom blocks metabolism at that site and, due to its high electronegativity, can alter the electronics of the phenyl ring, potentially influencing binding affinity.[4] This substitution generally increases lipophilicity.[8]

    • Difluoromethyl (CHF2) or Trifluoromethyl (CF3): These groups can serve as metabolically stable mimics of a methoxy group. They are strongly electron-withdrawing and can impact the molecule's pKa and hydrogen bonding capacity.

    • Small Alkyl Groups (e.g., ethyl): While these can also be metabolized, they may offer different steric interactions within the binding pocket compared to the methoxy group.

  • Phenoxy Ring Bioisosteres: Replacing the entire phenoxy ring can lead to significant changes in selectivity and can be a source of novel intellectual property.[9]

    • Other Heterocycles: Replacing the phenyl ring with other aromatic systems like pyrazole, isoxazole, or even another pyridine can introduce new hydrogen bond donors/acceptors and alter the dihedral angle relative to the core, potentially picking up new, favorable interactions with the kinase.

    • Fused Rings: Replacing the methoxyphenyl group with an indazole or benzimidazole can provide a more rigid structure and explore a larger chemical space, potentially leading to higher potency.

Modifications to Region B: The Pyridine Core

The pyridine nitrogen's role as a hinge-binder is paramount. Bioisosteric replacement of the pyridine ring must preserve this key interaction while potentially offering advantages in synthesis, selectivity, or physicochemical properties.

  • Benzonitrile: The replacement of a pyridine with a benzonitrile is a well-established strategy in medicinal chemistry.[5] The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. This substitution can be particularly effective at displacing structurally conserved water molecules ("unhappy water") from a binding site, which can lead to a significant improvement in binding affinity.[10]

  • Other Azines: Replacing the pyridine with a pyrimidine or a triazine alters the position and number of hydrogen bond acceptors, which can be used to fine-tune selectivity between different kinase subfamilies. For example, some kinases may have a corresponding hydrogen bond donor from a backbone amide that better accommodates a pyrimidine's N-C-N geometry over a pyridine's.

  • Deazapurines and Related Heterocycles: Scaffolds like pyrrolo[2,3-b]pyridine can maintain the crucial hinge-binding nitrogen while adding functionality that can be directed toward other regions of the ATP pocket, potentially increasing potency.[11]

Modifications to Region C: The Aminomethyl Group

The primary goals here are to modulate basicity (pKa) to reduce off-target effects and to explore additional interactions.

  • pKa Modulation: High basicity can lead to phospholipidosis and inhibition of the hERG potassium channel. Introducing electron-withdrawing groups near the amine or incorporating it into a less basic heterocyclic system (e.g., piperazine, morpholine) can lower the pKa into a more favorable range (typically 6-8).

  • Hydroxyl and Amide Bioisosteres: In some contexts, the primary amine's hydrogen bond donating capacity is more important than its basicity. A non-basic hydroxyl group (-CH2OH) or an amide group can sometimes substitute for the amine while maintaining or improving activity.[2] Amide bioisosteres like 1,2,4-triazoles or oxadiazoles can also be explored as stable, non-basic linkers.[12]

  • Cyclic Amines: Incorporating the aminomethyl group into a cyclic structure, such as a piperidine or pyrrolidine ring, restricts its conformational flexibility. This can lead to an entropic advantage in binding if the constrained conformation is the one recognized by the target kinase, resulting in increased potency.

Experimental Validation: Protocols and Workflow

The successful optimization of the core scaffold requires a robust and systematic workflow for evaluating newly synthesized analogs. This process involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and more complex biological systems for the most promising compounds.

G cluster_design Design & Synthesis cluster_screening Primary Screening cluster_validation Secondary & Tertiary Validation start_node Bioisosteric Analog Design synthesis Chemical Synthesis & Purification start_node->synthesis process_node process_node assay_node assay_node decision_node decision_node end_node Lead Candidate kinase_assay In Vitro Kinase Assay (IC50 Determination) synthesis->kinase_assay sar_analysis SAR Analysis kinase_assay->sar_analysis decision_potent Potent? kinase_assay->decision_potent sar_analysis->start_node Iterate Design sar_analysis->decision_potent Potent Hits (IC50 < 100 nM) cellular_assay Cellular Proliferation Assay (GI50) selectivity Kinase Selectivity Panel cellular_assay->selectivity adme_tox In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) selectivity->adme_tox decision_lead Lead? adme_tox->decision_lead Favorable Profile? adme_tox->decision_lead decision_potent->sar_analysis No decision_potent->cellular_assay Yes decision_lead->start_node No, Re-design decision_lead->end_node Yes

Caption: A typical drug discovery workflow for novel kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a generic, luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of test compounds. The principle is to measure the amount of ATP remaining in solution after a kinase reaction; higher luminescence indicates less ATP consumed and therefore greater inhibition.

Materials:

  • Kinase of interest (e.g., c-MET, VEGFR2, EGFR)

  • Kinase substrate (specific to the kinase)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution (at a concentration near the Km for the specific kinase)

  • Test compounds dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Create a serial dilution series of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution starting from 10 mM. Dispense 50 nL of each compound concentration into the wells of a 384-well plate. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor or no enzyme (positive control, 100% inhibition).

  • Kinase Reaction Setup: Prepare a 2X kinase/substrate master mix in assay buffer. Add 5 µL of this mix to each well containing the plated compounds.

  • Initiate Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final volume will be 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction and Detect ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence of the plate using a luminometer.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Anti-Proliferation Assay (GI50 Determination)

This protocol assesses the ability of a compound to inhibit the growth of a cancer cell line that is known to be dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., A549 lung cancer, Hep3B hepatocellular carcinoma)[13]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in 100% DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, opaque 96-well cell culture plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells. Plot the percent growth inhibition against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Structure-Activity Relationship (SAR)

Systematic analysis of the data generated from these assays is crucial for understanding the structure-activity relationship (SAR) and guiding the next round of compound design. Data should be organized in a clear, tabular format.

Table 1: Illustrative SAR Data for Bioisosteric Analogs

CmpdRegion A (R1)Region B (Core)Region C (R2)Kinase IC50 (nM)Cell GI50 (µM)
1 4-OCH3-PhPyridine-CH2NH2551.2
2 4-F-Ph Pyridine-CH2NH2300.8
3 4-OCH3-PhBenzonitrile -CH2NH2150.4
4 4-OCH3-PhPyridine-CH2OH 250>10
5 4-OCH3-PhPyridinePiperidin-4-yl 451.0
6 4-F-Ph Benzonitrile -CH2NH25 0.1

This is hypothetical data for illustrative purposes.

Interpretation of Illustrative Data:

  • Comparing compound 2 to the parent 1 , the replacement of the metabolically liable methoxy group with a fluorine atom (a classic bioisostere) resulted in a modest improvement in both biochemical potency and cellular activity.[8]

  • Comparing compound 3 to 1 , the bioisosteric replacement of the pyridine core with a benzonitrile led to a significant ~4-fold increase in kinase inhibition, suggesting the displacement of an unfavorable water molecule or a more optimal electrostatic interaction in the hinge region.[5]

  • The replacement of the basic amine in compound 4 with a neutral hydroxyl group drastically reduced activity, confirming the importance of the basic nitrogen for a key interaction.

  • Incorporating the amine into a piperidine ring (compound 5 ) maintained activity, suggesting the constrained conformation is well-tolerated.

  • The combination of the two most successful individual modifications in compound 6 (F for OMe and benzonitrile for pyridine) resulted in a synergistic improvement in potency, highlighting a successful multi-parameter optimization.

Conclusion and Future Perspectives

The rational application of bioisosterism is a powerful and essential strategy in the optimization of kinase inhibitors based on the [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine scaffold. By systematically replacing key functional groups to enhance metabolic stability, improve target engagement, and fine-tune physicochemical properties, it is possible to navigate the complex multi-parameter landscape of drug discovery. The strategies outlined in this guide—such as replacing the methoxy group with fluorine to block metabolism, substituting the pyridine core with benzonitrile to improve hinge binding, and modulating the pKa of the basic amine—provide a robust framework for lead optimization. The iterative cycle of design, synthesis, and robust biological testing, guided by clear data interpretation, remains the most effective path toward identifying a clinical candidate with a superior therapeutic profile. Future efforts should focus on non-classical bioisosteres and novel heterocyclic cores to further expand the chemical space and uncover inhibitors with novel binding modes or improved selectivity profiles.

References

  • The 'ring replacement' of pyridines into benzonitriles. a, The... - ResearchGate. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Available at: [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. Available at: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. Available at: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Available at: [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - MDPI. Available at: [Link]

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment - Auctores | Journals. Available at: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. Available at: [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - MDPI. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. Available at: [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. Available at: [Link]

  • Bioisosteres - Computational Chemistry Glossary - Deep Origin. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews - ACS Publications. Available at: [Link]

  • Bioisosteric Replacements - Chemspace. Available at: [Link]

  • 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. Available at: [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. Available at: [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]

  • Structure-Activity Relationships for the 9-(Pyridin-2'-Yl) - Amanote Research. Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Available at: [Link]

  • [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed. Available at: [Link]

  • Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - ScienceOpen. Available at: [Link]

  • [6-(4-fluorophenoxy)pyridin-3-yl]methanamine (C12H11FN2O) - PubChemLite. Available at: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. Available at: [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for the Synthesis of Novel Secondary and Tertiary Amines Using [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine

Abstract This guide provides detailed procedures for the reductive amination of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine with various carbonyl compounds. Reductive amination is a cornerstone of medicinal chemistry f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides detailed procedures for the reductive amination of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine with various carbonyl compounds. Reductive amination is a cornerstone of medicinal chemistry for constructing carbon-nitrogen bonds, offering a robust and controlled alternative to direct alkylation.[1] This document details two primary, reliable protocols: a direct (one-pot) amination using the mild and selective reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃), and an indirect (stepwise) procedure employing sodium borohydride (NaBH₄). We will explore the mechanistic rationale, critical parameter selection, step-by-step experimental workflows, and troubleshooting for synthesizing diverse substituted amine derivatives from this versatile pyridine-based building block.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is fundamental in drug discovery, as the amine functional group is prevalent in a vast number of bioactive molecules. Reductive amination, which transforms a carbonyl group and an amine into a more substituted amine via an intermediate imine, is a preferred method due to its high efficiency and control over the degree of alkylation.[1][2] Unlike direct alkylation of amines with alkyl halides, which often leads to over-alkylation and complex product mixtures, reductive amination provides a cleaner pathway to desired secondary and tertiary amines.[1]

The starting material, [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine, incorporates a substituted pyridine scaffold, a privileged structure in medicinal chemistry known for its presence in numerous therapeutic agents.[3][4] The protocols herein are designed to be broadly applicable for researchers aiming to generate libraries of novel compounds based on this core structure for screening and lead optimization.

Mechanistic Principles and Causality of Component Selection

Reductive amination is fundamentally a two-stage process occurring either sequentially in one pot (direct) or in separate, distinct steps (indirect).[2][5]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.[2][6] The equilibrium of this step is critical and is often driven towards the product by removing water or by using conditions that favor iminium ion stability.[2]

  • Reduction: A hydride-based reducing agent then selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.[1]

Diagram: General Mechanism of Reductive Amination

G carbonyl Aldehyde or Ketone (R1-C(=O)-R2) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (Ar-CH2NH2) iminium Imine / Iminium Ion (Ar-CH2-N=C(R1)-R2) hemiaminal->iminium - H2O (Acid Catalyzed) product Final Amine Product (Ar-CH2-NH-CH(R1)-R2) iminium->product + Reducing Agent (e.g., NaBH(OAc)3)

Caption: The two-stage mechanism of reductive amination.

Critical Choices in Protocol Design:
  • Choice of Reducing Agent: The success of a one-pot reductive amination hinges on using a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[7]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most direct reductive aminations.[7][8] Its hydridic character is attenuated by the electron-withdrawing acetoxy groups, making it mild enough to not significantly reduce aldehydes and ketones under neutral or slightly acidic conditions.[7] It is moisture-sensitive but highly effective in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5][8]

    • Sodium Cyanoborohydride (NaBH₃CN): Historically popular, it is effective at a controlled pH (around 6-7) where it selectively reduces iminium ions.[6] However, its high toxicity and the potential to generate hydrogen cyanide gas limit its use in modern drug development settings.[6]

    • Sodium Borohydride (NaBH₄): A powerful, inexpensive reducing agent. It will readily reduce both the imine and the starting carbonyl compound.[2] Therefore, it is unsuitable for direct aminations but is excellent for indirect procedures where the carbonyl is fully converted to the imine before the reductant is added.[5]

  • Solvent Selection: The solvent must be compatible with the chosen reducing agent and be able to dissolve the reactants.

    • For NaBH(OAc)₃ , aprotic solvents like DCE or THF are preferred.[5][9] DCE is often cited as giving faster reaction rates.[5][9]

    • For NaBH₄ , protic solvents like methanol (MeOH) or ethanol (EtOH) are ideal as they facilitate imine formation and are compatible with the reductant.[8]

  • Acid Catalysis: For less reactive carbonyls (especially ketones) or weakly basic amines, the addition of a catalytic amount of acid, typically acetic acid (AcOH) , can accelerate the rate-limiting imine formation step.[5][7] For reactive aldehydes, this is often unnecessary.[9]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is highly efficient for reacting [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine with a wide range of aldehydes.

Diagram: Workflow for Direct Reductive Amination

G start Start mix 1. Combine amine (1.0 eq) and aldehyde (1.1 eq) in DCE. start->mix add_stab 2. Add NaBH(OAc)3 (1.5 eq) portion-wise at room temp. mix->add_stab stir 3. Stir mixture for 4-24 h. Monitor by TLC/LC-MS. add_stab->stir quench 4. Quench with saturated aq. NaHCO3. stir->quench extract 5. Extract with an organic solvent (e.g., DCM or EtOAc). quench->extract purify 6. Dry, concentrate, and purify (e.g., column chromatography). extract->purify end End Product purify->end

Caption: Step-by-step workflow for the one-pot STAB protocol.

Materials:

  • [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • To a round-bottom flask, add [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (1.0 eq).

  • Dissolve the amine in anhydrous DCE (approx. 0.1 M concentration).

  • Add the aldehyde (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature.

  • Carefully add sodium triacetoxyborohydride (1.3-1.6 eq) to the mixture in portions over 5-10 minutes.[5] A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).[5]

  • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired secondary amine.

Protocol 2: Indirect (Stepwise) Reductive Amination with a Ketone using Sodium Borohydride (NaBH₄)

This two-step, one-pot procedure is ideal for less reactive ketones or when precise control is needed to avoid side reactions.[5][10]

Diagram: Workflow for Indirect Reductive Amination

G start Start mix 1. Combine amine (1.0 eq) and ketone (1.2 eq) in Methanol. start->mix form_imine 2. Stir for 1-4 h to form imine. (Optional: Add AcOH catalyst). mix->form_imine add_nabh4 3. Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise. form_imine->add_nabh4 stir 4. Warm to RT and stir for 2-12 h. Monitor by TLC/LC-MS. add_nabh4->stir quench 5. Quench with water or 1M HCl. stir->quench workup 6. Basify with NaOH, extract with EtOAc, dry, and concentrate. quench->workup end End Product workup->end

Sources

Application

Application Note: High-Efficiency Synthesis of Urea Derivatives from [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine

Executive Summary & Strategic Relevance This Application Note details the synthetic protocols for generating urea derivatives from [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (referred to herein as Scaffold A ). Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

This Application Note details the synthetic protocols for generating urea derivatives from [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (referred to herein as Scaffold A ).

Scaffold A is a privileged structural motif in medicinal chemistry, particularly in the design of Type II kinase inhibitors (e.g., c-Met, VEGFR) and IRE1 modulators. The 4-methoxyphenoxy moiety provides lipophilic bulk for hydrophobic pocket occupation, while the pyridine ring serves as a hinge-binding or solvent-front directing vector. The installation of a urea linkage at the 3-position methanamine is a critical step to introduce hydrogen bond donor/acceptor functionality, often essential for stabilizing the "DFG-out" kinase conformation.

This guide presents two validated methodologies:

  • Method A (Isocyanate Addition): The preferred route for high-throughput library generation using commercially available isocyanates.

  • Method B (CDI-Mediated Coupling): A versatile, phosgene-free route for synthesizing ureas from two amine partners when the isocyanate is unstable or unavailable.

Chemical Strategy & Retrosynthesis

The primary challenge in this synthesis is ensuring chemoselectivity. Scaffold A contains two nitrogen centers:

  • The Pyridine Nitrogen (

    
    ):  Moderately basic, but sterically shielded by the 6-phenoxy group and electronically deactivated relative to alkyl amines.
    
  • The Primary Methanamine (

    
    ):  Highly nucleophilic and unhindered.
    

Successful protocols must favor the nucleophilic attack of the methanamine onto the carbonyl electrophile while preventing


 interference or bis-acylation.
Diagram 1: Synthetic Pathway & Mechanism

UreaSynthesis cluster_MethodA Method A: Isocyanate Route cluster_MethodB Method B: CDI Route SM Scaffold A (Pyridine-Methanamine) ComplexA Tetrahedral Intermediate SM->ComplexA Nucleophilic Attack AcylIm Acyl-Imidazole Intermediate SM->AcylIm Step 1: Activation RNCO Isocyanate (R-N=C=O) RNCO->ComplexA Product Target Urea Derivative ComplexA->Product Proton Transfer CDI CDI (Activation) CDI->AcylIm AcylIm->Product Step 2: Substitution (+ Imidazole byproduct) Amine2 Amine Partner (R-NH2) Amine2->Product

Caption: Dual-pathway strategy for urea assembly. Method A utilizes pre-formed electrophiles; Method B generates the electrophile in situ.

Method A: Isocyanate Addition Protocol

Best for: Parallel synthesis, commercially available R-groups.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (1.0 equiv).

  • Electrophile: Aryl or Alkyl Isocyanate (1.05 – 1.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Scavenger (Optional): Tris(2-aminoethyl)amine (PS-Trisamine resin) for removing excess isocyanate.

Step-by-Step Protocol
  • Preparation: Dissolve Scaffold A (100 mg, 0.43 mmol) in anhydrous DCM (4 mL) in a dry 20 mL scintillation vial equipped with a magnetic stir bar.

    • Note: If the scaffold is a hydrochloride salt, add 1.2 equiv of Diisopropylethylamine (DIPEA) to liberate the free base. Ensure the solution is clear before proceeding.

  • Addition: Cool the solution to

    
     (ice bath). Add the isocyanate (0.45 mmol, 1.05 equiv) dropwise over 2 minutes.
    
    • Causality: Cooling prevents uncontrolled exotherms and minimizes side reactions (e.g., dimerization of isocyanate), although this reaction is generally mild.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check by TLC (5% MeOH in DCM) or LCMS. The urea product is typically more polar than the isocyanate but less polar than the starting amine. Look for the

      
       peak corresponding to 
      
      
      
      .
  • Workup (Precipitation Method):

    • Many urea derivatives will precipitate from DCM upon formation. If a solid forms, filter the precipitate and wash with cold DCM (

      
      ) and 
      
      
      
      (
      
      
      ).
  • Workup (Solution Method):

    • If no precipitate forms, add polymer-supported amine scavenger (100 mg) and stir for 1 hour to remove excess isocyanate. Filter and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Method B: CDI-Mediated Coupling Protocol

Best for: Synthesizing ureas from two amines (e.g., when the isocyanate is unstable or toxic); access to complex R-groups.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (1.0 equiv).

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv).

  • Partner Amine:

    
     (1.0 – 1.2 equiv).[1]
    
  • Solvent: Anhydrous DCM or DMF (for solubility).

  • Base: DIPEA (2.0 equiv, if using amine salts).

Step-by-Step Protocol
  • Activation (The "Acyl-Imidazole" formation):

    • Dissolve the Partner Amine (the less valuable or non-scaffold amine) (0.5 mmol) in anhydrous DCM (5 mL) at

      
      .
      
    • Add CDI (0.55 mmol, 1.1 equiv) in one portion.

    • Stir at RT for 30–60 minutes.

    • Validation: Gas evolution (

      
      ) indicates successful activation. LCMS should show the intermediate mass 
      
      
      
      .
  • Coupling:

    • Add Scaffold A (0.5 mmol, 1.0 equiv) dissolved in 2 mL DCM to the reaction mixture.

    • Note: We activate the partner amine first to avoid potential side reactions with the pyridine ring of Scaffold A, although activating Scaffold A first is also viable.

  • Completion: Stir at RT for 12–16 hours (overnight). If the reaction is sluggish, heat to

    
    .
    
  • Workup:

    • Dilute with DCM (20 mL) and wash with water (

      
      ) to remove imidazole byproducts.
      
    • Wash with saturated brine, dry over

      
      , and concentrate.
      

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the analytical data against these expected parameters.

Table 1: Diagnostic Analytical Signals

TechniqueParameterExpected ObservationInterpretation

NMR
Urea


6.0 – 9.0 ppm (broad singlets)
Appearance of two distinct exchangeable protons (unless symmetric).

NMR

- (Benzylic)

4.2 – 4.5 ppm (doublet)
Shift downfield (~0.2 ppm) compared to starting amine due to electron-withdrawing carbonyl.
LCMS Mass

Clean single peak. Absence of

(symmetric urea byproduct).
IR Carbonyl

Strong stretch characteristic of urea

.
Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: Scaffold A CheckISO Is Isocyanate Available? Start->CheckISO MethodA Method A: Dissolve in DCM/THF CheckISO->MethodA Yes MethodB Method B: Dissolve Partner Amine CheckISO->MethodB No AddISO Add Isocyanate (0°C) MethodA->AddISO MonitorA Monitor TLC (2h) AddISO->MonitorA CheckPurity LCMS Check: Target Mass Present? MonitorA->CheckPurity AddCDI Add CDI (Activation) MethodB->AddCDI AddScaffold Add Scaffold A AddCDI->AddScaffold AddScaffold->CheckPurity Workup Workup: Precipitation or Extraction CheckPurity->Workup Yes Final Final Product (Urea) Workup->Final

Caption: Decision matrix for selecting the optimal synthetic route based on reagent availability.

Troubleshooting & Optimization

  • Issue: Low Solubility of Scaffold A.

    • Solution: The phenoxy-pyridine moiety can be lipophilic. If DCM fails, switch to THF or a DCM/DMF (9:1) mixture. Avoid pure DMF if possible, as removing it complicates the workup.

  • Issue: Formation of Symmetric Urea (Dimer).

    • Cause: Presence of moisture hydrolyzing the isocyanate to an amine, which then reacts with remaining isocyanate.

    • Fix: Ensure all solvents are anhydrous. Use an inert atmosphere (

      
       or Ar).
      
  • Issue: Reaction Stalls (CDI Method).

    • Solution: The intermediate acyl-imidazole is less reactive than an isocyanate. Add a catalyst such as DMAP (10 mol%) or heat the reaction to

      
       in a sealed tube.
      

References

  • Urea Synthesis Mechanisms: Organic Chemistry Portal. "Synthesis of Urea Derivatives." Available at: [Link]

  • CDI Protocol Validation: National Institutes of Health (NIH). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Available at: [Link]

  • Kinase Inhibitor Context:Google Patents. "Phenoxy-pyridyl-pyrimidine compounds and methods of use (WO2020056089A1).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine synthesis

Answering the growing need for robust synthetic methodologies in drug discovery, this Technical Support Center provides in-depth guidance for researchers working on the synthesis of [6-(4-Methoxyphenoxy)pyridin-3-yl]meth...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the growing need for robust synthetic methodologies in drug discovery, this Technical Support Center provides in-depth guidance for researchers working on the synthesis of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine. As a key intermediate in various research programs, optimizing its synthesis is critical for accelerating discovery timelines.

This guide, structured in a flexible question-and-answer format, moves beyond simple protocols. It delves into the underlying chemical principles to empower you, our fellow scientists, to troubleshoot effectively and adapt the synthesis to your specific laboratory conditions.

Overview of Primary Synthetic Strategy

The most common and reliable route to [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine involves a two-step process. The synthesis begins with a nucleophilic aromatic substitution (SNAr) to form the ether linkage, followed by the reduction of a nitrile group to the desired primary amine.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitrile Reduction 6-chloronicotinonitrile 6-chloronicotinonitrile Intermediate_Nitrile 6-(4-Methoxyphenoxy)nicotinonitrile 6-chloronicotinonitrile->Intermediate_Nitrile Base (e.g., K2CO3) Solvent (e.g., DMF) 4-methoxyphenol 4-methoxyphenol 4-methoxyphenol->Intermediate_Nitrile Final_Product [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine Intermediate_Nitrile->Final_Product Reducing Agent (e.g., Raney Ni, H2) Solvent (e.g., Methanol, NH3)

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting and Optimization Guide

This section addresses specific, common challenges encountered during the synthesis. Each question is framed from a researcher's perspective, followed by a detailed explanation and actionable solutions.

Q1: My overall yield is consistently low (<50%). What are the most critical parameters I should investigate first?

Low yields in this multi-step synthesis can stem from several factors. A systematic investigation is crucial for pinpointing the root cause.[1]

Initial Checks:

  • Purity of Starting Materials: Verify the purity of your 6-chloronicotinonitrile and 4-methoxyphenol. Impurities can introduce competing side reactions or inhibit the desired transformation.[1]

  • Reaction Conditions: Suboptimal conditions are a frequent cause of poor yields. Re-evaluate temperature, reaction time, and reactant concentrations.[1][2]

  • Atmospheric Control: Ensure the reaction setup, especially for the SNAr step, is conducted under an inert atmosphere (e.g., Nitrogen or Argon) if sensitive reagents are used, although this specific reaction is often robust. For the reduction step, maintaining a hydrogen atmosphere is critical.

Troubleshooting Flowchart: Low Yield Diagnosis

G Start Low Yield Observed Check_SM Analyze Purity of Starting Materials (TLC, NMR) Start->Check_SM SM_OK Purity Confirmed Check_SM->SM_OK SM_Bad Repurify or Replace Starting Materials Check_SM->SM_Bad No Check_Step1 Analyze S_NAr Reaction (Step 1) Monitor by TLC/LC-MS SM_OK->Check_Step1 Yes End Yield Improved SM_Bad->End Step1_OK Full Conversion to Nitrile Intermediate? Check_Step1->Step1_OK Step1_Bad Optimize Step 1: - Check base strength/amount - Vary temperature (e.g., 80-120°C) - Screen solvents (DMF, DMSO) Step1_OK->Step1_Bad No Check_Step2 Analyze Reduction Reaction (Step 2) Monitor by TLC/LC-MS Step1_OK->Check_Step2 Yes Step1_Bad->End Step2_OK Full Conversion to Amine Product? Check_Step2->Step2_OK Step2_Bad Optimize Step 2: - Check catalyst activity/loading - Increase H2 pressure - Add NH3 to suppress side reactions Step2_OK->Step2_Bad No Purification_Loss Investigate Purification Loss: - Check for product solubility in workup - Optimize chromatography conditions Step2_OK->Purification_Loss Yes Step2_Bad->End Purification_Loss->End

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: During the nitrile reduction (Step 2), I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I suppress them?

The formation of byproducts during nitrile reduction is a common issue. The primary culprits are typically incompletely reduced intermediates or secondary amine formation.

Potential Side Products and Mitigation Strategies:

Side ProductFormation MechanismRecommended Solution
Aldehyde Intermediate Hydrolysis of the intermediate imine during workup.Ensure the workup is performed under basic or neutral conditions to maintain the stability of the amine product.
Secondary Amine The initially formed primary amine attacks the imine intermediate, leading to a dimeric secondary amine.The most effective solution is to conduct the hydrogenation in a solution of ammonia in methanol (typically 7N). The excess ammonia competitively inhibits the primary amine from reacting with the imine intermediate.
Dehalogenated Starting Material (if starting from chloro-precursor in a one-pot) If a palladium catalyst is used for reduction and residual chloro-starting material is present, hydrodechlorination can occur.Ensure the SNAr reaction (Step 1) goes to completion before initiating the reduction step.
Q3: Purification of the final amine product by silica gel chromatography is difficult, with significant tailing. What purification strategies do you recommend?

The basicity of both the pyridine nitrogen and the primary amine can lead to strong interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing during column chromatography.[1]

Effective Purification Strategies:

  • Modified Eluent: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-2% triethylamine or ammonia in methanol). This deactivates the acidic sites on the silica, leading to much sharper peaks and better separation.[1]

  • Acid-Base Extraction: Utilize the basicity of your product for a liquid-liquid extraction cleanup.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an acidic aqueous solution (e.g., 1N HCl). Your amine product will move to the aqueous layer as the hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer (e.g., with NaOH or Na2CO3) until pH > 10.

    • Extract the free amine product back into an organic solvent. Dry, filter, and concentrate.[1]

  • Crystallization: If the final product is a solid, crystallization can be a highly effective method for achieving high purity.[1] Screen various solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q: What is the recommended catalyst for the nitrile reduction step? A: Raney Nickel is a highly effective and cost-efficient catalyst for this transformation. It typically requires elevated hydrogen pressure (50-100 psi) and temperature (50-80 °C). For milder conditions, a platinum or palladium-based catalyst (e.g., PtO2, Pd/C) can be used, but may require careful optimization to prevent side reactions.

Q: How critical is the choice of base and solvent for the SNAr reaction (Step 1)? A: Very critical. The base is required to deprotonate the 4-methoxyphenol, forming the active nucleophile. An inorganic base like potassium carbonate (K₂CO₃) is standard. The solvent must be polar and aprotic to solvate the potassium phenoxide and facilitate the substitution. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices, as they can also tolerate the higher temperatures often required to drive the reaction to completion.

Q: Are there any specific safety considerations for this synthesis? A: Yes. When working with catalytic hydrogenation, extreme caution is necessary. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and purged with an inert gas before introducing hydrogen. Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent. Always consult the Safety Data Sheet (SDS) for all reagents used.

Experimental Protocols

Protocol 1: Synthesis of 6-(4-Methoxyphenoxy)nicotinonitrile
  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 6-chloronicotinonitrile (1.0 eq), 4-methoxyphenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution with respect to the starting chloride.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 6-chloronicotinonitrile is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into a beaker of cold water.

  • A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and dry under vacuum to yield the nitrile intermediate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine
  • To a high-pressure hydrogenation vessel, add 6-(4-methoxyphenoxy)nicotinonitrile (1.0 eq).

  • Carefully add a slurry of Raney Nickel (approx. 10-20% by weight) in a suitable solvent.

  • Add a 7N solution of ammonia in methanol.

  • Seal the vessel, purge it several times with nitrogen, and then with hydrogen.

  • Pressurize the vessel with hydrogen gas (50-100 psi).

  • Heat the mixture to 60 °C with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours.

  • Cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the Celite pad with the catalyst to dry out, as it can ignite. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify the crude product using one of the methods described in the troubleshooting section (Q3).

References

  • BenchChem. Troubleshooting low yield in pyridine functionalization.
  • BenchChem. Troubleshooting common issues in pyridine synthesis.
  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.

Sources

Optimization

Troubleshooting solubility issues with [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine

Technical Support Center: [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine Welcome to the technical support resource for [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine

Welcome to the technical support resource for [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility challenges encountered during experimentation. Our goal is to move beyond simple instructions and explain the scientific reasoning behind each step, empowering you to make informed decisions in your work.

Compound Overview & Physicochemical Properties

[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine is a molecule featuring a pyridine ring, a primary amine, and a methoxy-substituted phenoxy ether. Understanding its structure is key to predicting its solubility behavior.

  • Basic Centers: The primary amine (-CH₂NH₂) and the pyridine ring nitrogen are both basic. This means they can be protonated in acidic conditions, forming a positively charged cation. This is a critical feature to exploit for enhancing aqueous solubility.

  • Hydrophobic Regions: The phenoxy group is large and nonpolar, contributing to poor water solubility.

  • Polarity: The ether linkage and amine group add some polarity, but the overall molecule has significant hydrophobic character, as suggested by its predicted LogP value.

While experimental data for this specific molecule is not widely published, we can infer its properties from its structure and data on similar compounds.

Table 1: Predicted Physicochemical Properties of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight ~230.27 g/mol Moderate molecular weight.
Predicted XLogP3 ~1.8 - 2.5Indicates a preference for organic solvents over water; likely poor aqueous solubility.
Predicted pKa (Basic) ~8.0 - 9.5 (amine), ~4.0 - 5.0 (pyridine)The amine is the most basic site. Protonation below this pKa will significantly increase aqueous solubility.
Hydrogen Bond Donors 1 (from -NH₂)Can participate in hydrogen bonding.
Hydrogen Bond Acceptors 3 (N in pyridine, O in ether, N in amine)Can participate in hydrogen bonding.

Note: These values are estimations based on cheminformatics tools and data from structurally related compounds[1][2][3].

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS). What should I do first?

Answer: It is highly likely that the neutral form of this compound has very low intrinsic aqueous solubility. The most effective first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.

  • Recommended Starting Solvent: Begin with Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible solvent capable of dissolving a wide range of organic molecules[4].

  • Procedure: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

  • Dilution: Serially dilute this stock into your aqueous medium. Crucially, ensure the final concentration of DMSO in your experiment is low (typically <0.5%) , as it can affect biological assays.

Q2: I tried making a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I fix it?

Answer: This is a common issue known as "crashing out." It occurs when the compound is soluble in the high-concentration organic stock but insoluble in the final aqueous environment once the organic solvent is diluted.

The root cause is the compound's low aqueous solubility limit has been exceeded. Here are several strategies to overcome this, starting with the simplest:

  • Decrease the Final Concentration: Your target concentration may be above the compound's solubility limit in the final buffer. Try a lower final concentration.

  • Modify Aqueous Buffer pH: Since the molecule has two basic nitrogen atoms, its solubility is pH-dependent. Lowering the pH will protonate the amine group, forming a more water-soluble salt.[5]

    • Action: Try dissolving the compound in a buffer with a pH of 4-6. For example, use a citrate or acetate buffer instead of PBS (typically pH 7.4). You can also acidify your stock solution by adding a small amount of 1N HCl before diluting it.

  • Use Co-solvents: A co-solvent can increase the solubilizing power of your final aqueous solution[4][6].

    • Action: In addition to DMSO from your stock, consider including a small percentage of another co-solvent like ethanol, PEG 400, or propylene glycol in your final aqueous buffer. Test for compatibility with your experimental system first.

Q3: What are the best organic solvents for this compound if I am not using an aqueous system?

Answer: Based on its predicted LogP and chemical structure, the compound should be readily soluble in a range of common organic solvents.

  • High Solubility Expected: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF).

  • Moderate to High Solubility Expected: Methanol, Ethanol.

  • Lower Solubility Expected: Acetonitrile (can be variable), Hexanes, Toluene (due to the polar groups).

Always start with a small amount of material to test solubility before committing your entire batch.

Systematic Troubleshooting Workflow for Solubility Issues

When facing persistent solubility problems, a systematic approach is crucial. The following workflow guides you from initial attempts to more advanced techniques.

G start Start: Undissolved Compound check_purity Is the compound pure? (Check CoA/MSDS) start->check_purity dmso_stock Attempt to dissolve in 100% DMSO (e.g., 10-50 mM) check_purity->dmso_stock  Yes purity_issue Purity issue suspected. Contact supplier or re-purify. check_purity->purity_issue  No/Unsure dissolved_organic Does it dissolve in organic solvent? dmso_stock->dissolved_organic other_organic Try other organic solvents: Ethanol, DMF, DMA other_organic->dissolved_organic Try again dissolved_organic->other_organic  No dilute_aq Dilute stock into aqueous buffer (e.g., PBS pH 7.4) dissolved_organic->dilute_aq  Yes precipitate Does it precipitate upon dilution? dilute_aq->precipitate success Success! Solution is ready for use. precipitate->success  No troubleshoot_aq Troubleshoot Aqueous Solubility precipitate->troubleshoot_aq  Yes lower_ph Lower aqueous buffer pH (e.g., pH 4-6 with citrate/acetate buffer) troubleshoot_aq->lower_ph add_cosolvent Add co-solvent to aqueous buffer (e.g., 1-5% Ethanol, PEG400) troubleshoot_aq->add_cosolvent advanced Consider advanced formulation (e.g., cyclodextrins, solid dispersions) troubleshoot_aq->advanced lower_ph->precipitate Test again add_cosolvent->precipitate Test again insoluble Compound may be insoluble under these conditions. Re-evaluate experiment. advanced->insoluble

Caption: Systematic workflow for troubleshooting solubility.

Experimental Protocols

Adherence to precise protocols is essential for reproducibility.[7][8]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details how to accurately prepare a stock solution, which is a fundamental and critical technique in analytical chemistry.[8][9][10][11]

Materials:

  • [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (MW: ~230.27 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate Required Mass:

    • For 1 mL of a 10 mM solution:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 230.27 g/mol * 1000 = 2.30 mg

  • Weighing: Accurately weigh out approximately 2.30 mg of the compound into a clean, dry vial. It is often easier to weigh a slightly different amount (e.g., 2.50 mg) and adjust the solvent volume accordingly to achieve the exact desired concentration.[7] Record the exact mass.

  • Dissolution:

    • Add the weighed compound to the volumetric flask.

    • Add approximately 70-80% of the final required volume of DMSO.

    • Cap the flask and vortex thoroughly for 1-2 minutes.

    • If solids remain, place the flask in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but check the compound's stability information first.

  • Bringing to Volume: Once the solid is completely dissolved, add DMSO dropwise until the bottom of the meniscus is precisely on the calibration mark of the volumetric flask.[7]

  • Final Mixing & Storage: Invert the flask 10-15 times to ensure homogeneity. Store the solution in a tightly sealed, amber glass vial at -20°C or -80°C, protected from light and moisture.

Protocol 2: Systematic Aqueous Solubility Assessment

This protocol helps determine the approximate solubility limit in a specific aqueous buffer.

Materials:

  • 10 mM DMSO stock solution (from Protocol 1)

  • Target aqueous buffer (e.g., PBS pH 7.4, Citrate buffer pH 5.0)

  • 96-well plate or microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare Serial Dilutions: In a series of microcentrifuge tubes, prepare dilutions of your compound in the target aqueous buffer. For example, to test concentrations from 100 µM down to 1 µM:

    • Tube 1 (100 µM): 10 µL of 10 mM stock + 990 µL buffer (1% DMSO final)

    • Tube 2 (50 µM): 5 µL of 10 mM stock + 995 µL buffer (0.5% DMSO final)

    • Tube 3 (25 µM): 2.5 µL of 10 mM stock + 997.5 µL buffer (0.25% DMSO final)

    • ...and so on. Include a "buffer + DMSO only" control.

  • Equilibration: Vortex each tube briefly and let them equilibrate at room temperature for 1-2 hours. Some compounds may take longer to precipitate.

  • Visual Inspection: Carefully inspect each tube against a dark background. Look for any signs of cloudiness, haziness, or visible precipitate. The highest concentration that remains perfectly clear is your approximate solubility limit under these conditions.

  • Confirmation (Optional): For a more quantitative measure, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes. Carefully collect the supernatant and measure the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Advanced Strategies for Highly Insoluble Cases

If the above methods fail, the compound may require advanced formulation techniques, which are common in pharmaceutical development for poorly water-soluble drugs[6][12][13].

  • Inclusion Complexes: Using cyclodextrins (like HP-β-CD) can encapsulate the hydrophobic phenoxy group, presenting a more hydrophilic exterior to the solvent.

  • Solid Dispersions: This involves dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP, PEG).[12][13] This is typically achieved via solvent evaporation or melt extrusion and can significantly enhance dissolution rates.[12][13]

These methods require specialized expertise and should be considered when standard solvent and pH adjustments are insufficient.

References

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]

  • Workup: Amines. (2026). University of Rochester, Department of Chemistry. [Link]

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]

  • Solutions and dilutions: working with stock solutions. (2005). Rice University. [Link]

  • How To Make A Standard Solution. (2024). ReAgent Chemical Services. [Link]

  • Standard Solution Preparation: A Comprehensive Guide. (2024). Blogs - News. [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). PMC. [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018). MedCrave online. [Link]

  • Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. (2018). PMC. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Chemical Properties of 2-Pyridinemethanamine (CAS 3731-51-9). (n.d.). Cheméo. [Link]

  • N-Methyl-1-{6-[(oxan-4-yl)oxy]pyridin-3-yl}methanamine. (2025). EPA. [Link]

  • (6-(4-Fluorophenoxy)pyridin-3-yl)methanamine. (n.d.). Hoffman Fine Chemicals. [Link]

  • (3-Methoxyphenyl)(pyridin-3-yl)methanamine. (n.d.). PubChem. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine

Topic: Purification of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine Content Type: Technical Support Center Role: Senior Application Scientist Welcome to the Advanced Purification Support Hub. This guide addresses the is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine Content Type: Technical Support Center Role: Senior Application Scientist

Welcome to the Advanced Purification Support Hub. This guide addresses the isolation and purification of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (hereafter referred to as Target Amine ).

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We focus on the specific physicochemical behavior of pyridine-ether-amine scaffolds. This molecule presents a "dual-personality" challenge: it possesses a lipophilic ether tail and a highly polar, basic primary amine head, often complicated by the basicity of the pyridine ring itself.

🏗️ Core Chemical Profile & Separation Logic

Before troubleshooting, you must understand why your standard protocols might fail.

FeatureChemical ImplicationPurification Consequence
Primary Amine (

)
High pKa (~9.0–9.5); Nucleophilic.Drags/streaks on silica gel due to silanol interaction. Reacts with atmospheric

.
Pyridine Ring Weakly basic (pKa ~3–5);

-deficient.
Soluble in dilute aqueous acid. Prone to N-oxide formation if workup is oxidative.
Ether Linkage Lipophilic; Electron-donating.Increases solubility in DCM/EtOAc. Vulnerable to cleavage in strong Lewis acids (e.g.,

).

🔧 Troubleshooting Guides (FAQ Format)

Q1: "My product streaks badly on silica TLC and columns, even with MeOH/DCM. How do I fix the resolution?"

The Cause: Silica gel is acidic (


). Your primary amine is basic. They form reversible ionic bonds during chromatography, causing "tailing" (streaking) and poor separation from impurities.

The Solution: You must neutralize the silica surface.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
     in 
    
    
    
    )
    to your eluent system.
    • Recommendation: Use

      
       (90:9:1) for TLC. If the spot is still oval, increase 
      
      
      
      slightly.
  • Column Pre-treatment: Flush your silica column with the eluent containing the base before loading your sample. This saturates the active silanol sites.

Critical Note: Do not use TEA if you plan to use NMR immediately after, as TEA signals can overlap with the benzylic methylene protons of your product.


 is volatile and easier to remove.
Q2: "I see a persistent yellow impurity that co-elutes with my product."

The Cause: This is likely the 4-methoxyphenol starting material (from the


 step) or a nitrophenol byproduct if the precursor synthesis involved nitro-reduction. Phenols are weak acids and often smear into the amine region on neutral silica.

The Solution: The "Self-Validating" Acid-Base Wash Do not rely on chromatography alone. Use the pKa difference to filter this chemically.

  • Phenol pKa: ~10

  • Target Amine pKa: ~9.5 (ammonium form)

  • Pyridine pKa: ~5

Protocol: Dissolve crude in EtOAc.[1] Wash with 1M NaOH .[2]

  • Mechanism: At pH 14, the phenol is deprotonated (phenolate, water-soluble) and stays in the aqueous layer. The amine is neutral (organic-soluble).

  • Validation: The yellow color should migrate to the aqueous basic layer.

Q3: "My yield is lower than expected after aqueous workup. Where is my compound?"

The Cause: The pyridine nitrogen and the primary amine make this molecule significantly water-soluble, especially if the pH is not high enough during the final extraction.

The Solution:

  • Salting Out: Saturate your aqueous phase with

    
     (brine) before the final extraction. This disrupts the hydration shell of the amine, forcing it into the organic phase.
    
  • pH Check: Ensure the aqueous phase is pH > 12 before extracting. Use a calibrated pH meter, not just litmus paper.

  • Solvent Switch: Replace Diethyl Ether with Chloroform/Isopropanol (3:1) . This mixture is excellent for extracting polar amines from water.

🧪 Master Protocol: The "Trap-and-Release" Purification

This workflow is the most robust method for purifying [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine from crude reduction mixtures (e.g., hydrogenation of the nitrile). It relies on chemical selectivity rather than just polarity.

Phase 1: The Acid Capture (Removal of Neutrals)
  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Extract the organic layer 3x with 1M HCl (aq) .

    • What happens: The Target Amine becomes protonated (

      
      ) and moves to the Aqueous Phase .
      
    • Impurities: Unreacted nitrile, neutral catalysts, and non-basic byproducts remain in the Organic Phase .

  • Validation: Spot both layers on TLC. The UV-active product should be exclusively in the aqueous layer (which you can spot directly or neutralize a small aliquot of).

Phase 2: The Basic Release (Removal of Acids/Phenols)
  • Take the combined Aqueous Acidic Phase from Phase 1.

  • Cool to

    
     (ice bath) to prevent heat-induced decomposition.
    
  • Slowly basify to pH 12–14 using 6M NaOH .

    • Note: A precipitate (the free base amine) may form.[3][4]

  • Extract 3x with DCM (Dichloromethane) or EtOAc .

    • What happens: The Target Amine is now neutral and moves to the Organic Phase .

    • Impurities: Any residual phenols or acidic byproducts are trapped as salts in the Aqueous Phase .

Phase 3: Final Polish
  • Wash the combined organic extracts with Brine .

  • Dry over Anhydrous

    
     .
    
  • Concentrate in vacuo.

  • Storage: Store under Nitrogen/Argon at

    
    . Primary amines absorb 
    
    
    
    from air to form carbamates over time.

📊 Visual Workflow: Acid-Base "Trap & Release"

The following diagram maps the logical flow of the purification strategy described above.

PurificationProtocol Crude Crude Reaction Mixture (Amine + Nitrile + Phenol) Dissolve Dissolve in EtOAc Crude->Dissolve ExtractAcid Extract with 1M HCl (aq) Dissolve->ExtractAcid OrgLayer1 Organic Layer 1 (Contains: Nitrile, Neutrals) ExtractAcid->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Acidic) (Contains: Product-H+, Salts) ExtractAcid->AqLayer1 Keep Basify Basify to pH > 12 (use 6M NaOH) AqLayer1->Basify ExtractOrg Extract with DCM Basify->ExtractOrg AqLayer2 Aqueous Layer 2 (Basic) (Contains: Phenolates, Acids) ExtractOrg->AqLayer2 Discard OrgLayer2 Organic Layer 2 (Contains: Pure Target Amine) ExtractOrg->OrgLayer2 Keep Final Final Product [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine OrgLayer2->Final Dry & Concentrate

Caption: Logical flow for the Acid-Base "Trap and Release" purification method, ensuring separation from both neutral and acidic impurities.

🔬 Quantitative Data: Solvent Systems for Chromatography

If chromatography is required (e.g., to separate the primary amine from a secondary amine dimer byproduct), use these tested solvent ratios.

Solvent SystemRatio (v/v)ModifierApplication
DCM / MeOH 95 : 51%

General purification of crude material.
DCM / MeOH 90 : 101%

For highly polar/streaking samples.
EtOAc / Hexane 80 : 202%

If the amine is surprisingly lipophilic (rare).
CHCl

/ MeOH
90 : 100.5%

Alternative to DCM; often gives sharper bands.

📚 References

  • BenchChem. (2025).[2][5] Troubleshooting guide for 6-(4-Methoxyphenoxy)hexan-2-one experiments (General Phenol Removal Protocols). Retrieved from 2

  • Organic Syntheses. (2011). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides (Amine Workup Standards). Organic Syntheses, Coll.[6] Vol. 10, p.423. Retrieved from 7[7]

  • Fish, P. V., et al. (2008).[8] [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors.[8] Bioorganic & Medicinal Chemistry Letters, 18(6), 1795-1798.[8] Retrieved from 8[9]

  • PubChemLite. (2025).[10] 6-(4-methoxyphenoxy)pyridin-3-amine (Chemical Properties). Retrieved from 11[9]

Sources

Optimization

Technical Support Center: [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine Coupling Optimization

Case ID: 6-MOP-PYR-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary You are likely encountering difficulties coupling [6-(4-Methoxyphenoxy)pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 6-MOP-PYR-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are likely encountering difficulties coupling [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine due to the unique electronic environment of the pyridine ring.[2] Unlike simple benzylamines, this scaffold presents a "Pyridine Trap."[1][3] The electron-donating 4-methoxyphenoxy group at the C6 position significantly increases the electron density of the pyridine ring, making the ring nitrogen (


) more basic and nucleophilic than typical pyridines.[2]

This guide addresses the three most common failure modes:

  • Catalyst/Reagent Sequestration: The

    
     interferes with activated esters or metal catalysts.[1][3]
    
  • Dimerization: Competitive secondary amine formation during reductive amination.[1][3]

  • Acid-Induced Cleavage: Inadvertent loss of the methyl ether or phenoxy linkage during workup.[1][2][3]

Module 1: The "Pyridine Trap" (Amide Coupling Failures)

The Problem: Low Yields with HATU/EDC

Users often report stalling reactions or low yields when using standard HATU/DIPEA conditions.[1][3] This is rarely due to the steric hindrance of the amine but rather the competitive acylation of the pyridine nitrogen.

Mechanism of Failure: The electron-donating phenoxy group pushes electron density into the pyridine ring.[1][2] In the presence of highly reactive species (like O-acylisoureas from EDC or OAt-esters from HATU), the


 can attack the activated acid, forming a meta-stable N-acylpyridinium salt .[2] This species is often non-productive or hydrolyzes back to the starting material during aqueous workup, leading to "missing mass" or recovered starting material.
Visualization: The Pyridine Trap Pathway

PyridineTrap Start Activated Carboxylic Acid (R-CO-OBt / R-CO-OAt) Amine Target Amine (-CH2-NH2) Start->Amine Desired Path (k1) PyridineN Pyridine Nitrogen (Enhanced Nucleophilicity) Start->PyridineN Parasitic Path (k2) Product Desired Amide (Stable) Amine->Product Trap N-Acylpyridinium Salt (Meta-stable Intermediate) PyridineN->Trap Hydrolysis Hydrolysis upon Workup (Reverts to Acid) Trap->Hydrolysis Aqueous Quench

Caption: Figure 1. Kinetic competition between the target primary amine and the electron-rich pyridine nitrogen.[2] High reactivity coupling agents can exacerbate the parasitic path.

Solution: Protonation Control & Reagent Selection
ParameterRecommendationScientific Rationale
Base Stoichiometry Exact Titration (1.0 - 2.0 eq) Excess base (DIPEA/TEA) keeps the

deprotonated and nucleophilic.[1][2] Use just enough to free the primary amine salt (HCl).[3]
Coupling Agent PyBOP or T3P HATU is often too reactive, favoring the kinetic trap.[1][3] Phosphonium salts (PyBOP) or Propylphosphonic Anhydride (T3P) are more selective for the primary amine.[2]
Additive HOAt (1.0 eq) If using EDC, HOAt is superior to HOBt because the pyridine nitrogen in HOAt assists in pre-organizing the amine via hydrogen bonding, accelerating the desired attack.[1]

Module 2: Reductive Amination (Preventing Dimerization)

The Problem: Over-Alkylation

The aminomethyl group is highly nucleophilic.[1] When reacting with aldehydes, the resulting secondary amine product is often more nucleophilic than the starting material, leading to tertiary amine dimers (A-N(R)-A).[2]

Protocol: Titanium(IV) Isopropoxide Method

Standard NaBH(OAc)3 protocols are often insufficient for this scaffold.[1][3] We recommend a stepwise trans-imination using Lewis Acid activation.[1][2][3]

Step-by-Step Protocol:

  • Imine Formation (Anhydrous):

    • Dissolve [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (1.0 eq) and the Aldehyde/Ketone (1.0 eq) in anhydrous THF or DCM.

    • Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 - 2.0 eq).[1][2]

    • Note: The solution will likely turn yellow/orange.[1][3] Stir at RT for 6–12 hours.[1][3] The Ti(IV) acts as a water scavenger and Lewis acid, driving imine formation to completion before any reductant is added.

  • Reduction:

    • Dilute with dry Ethanol (or keep in THF).[2][3]

    • Add NaBH4 (2.0 eq) portion-wise.[1][2][3]

    • Stir for 2–4 hours.

  • Quench (Critical):

    • The reaction will form a titanium emulsion.[3] Quench by adding 0.1M NaOH or saturated Rochelle’s salt solution.[1][3]

    • Stir vigorously until two clear layers form (can take 1 hour). Filter through Celite if necessary.[1][3]

Why this works: The Ti-complex stabilizes the imine and sterically hinders the secondary amine product from reacting further, virtually eliminating dimerization [1, 2].

Module 3: Stability of the Ether Linkage

The Problem: Acid Sensitivity

The 4-methoxyphenoxy moiety is an acetal-like system.[1][2] While stable to TFA (trifluoroacetic acid) used in Boc-deprotection, it is unstable to strong Lewis acids often used for demethylation or strict deprotection.[1][2]

Forbidden Reagents:

  • BBr3 (Boron Tribromide): Will cleave the methyl ether and potentially the phenoxy ether linkage.[1]

  • HBr / HI: Will cleave the ether.

  • AlCl3: May cause rearrangement of the phenoxy group.[1][3]

Safe Deprotection Conditions:

  • Boc removal: 20-50% TFA in DCM or 4M HCl in Dioxane (RT, < 2 hours).[1][2]

  • Cbz removal: H2 / Pd-C (neutral conditions).

Troubleshooting FAQ

Q: My reaction mixture turned black/tarry during amide coupling.

  • A: This suggests oxidation of the electron-rich phenol ether or the amine.[1][2] Ensure the reaction is run under Nitrogen/Argon.[1][3][4] If using DMF, ensure it is amine-free (freshly opened or distilled), as dimethylamine impurities can react with your activated ester.[2]

Q: I see a +43 mass shift in LCMS.

  • A: This is likely the Carbamoylation of the pyridine nitrogen or the primary amine by isocyanates if urea formation was attempted, or a specific adduct with the coupling reagent.[1] If using HATU, check for a +99 mass adduct (guanidinium formation on the amine).

Q: The product is water-soluble and won't extract. [1][2]

  • A: The pyridine nitrogen makes the molecule amphoteric.[1]

    • Acidic Workup: Product stays in water (protonated).[1][2][3]

    • Basic Workup: Product extracts, but emulsions form.[1][3]

    • Solution: Adjust pH to ~8.5 (using NaHCO3) and extract with DCM:Isopropanol (3:1) . The isopropanol disrupts emulsions and improves solubility of polar organics.[3]

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][3][5] The Journal of Organic Chemistry, vol. 55, no.[5] 8, 1990, pp. 2552-2554.[1][2][3] Link[2]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 1995. Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1][3] Chemical Society Reviews, vol. 38, 2009, pp. 606-631.[1][2] Link

  • Li, J. J. "Pyridine and Benzo Derivatives."[1][3] Name Reactions in Heterocyclic Chemistry, Wiley, 2004.[1][2][3] (Context on Pyridine Nucleophilicity). Link[2]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine Derivatives

Welcome to the technical support center for the synthesis and optimization of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine derivatives. This guide is designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on the critical parameter of reaction temperature.

Introduction

The synthesis of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine and its derivatives typically involves a multi-step process, often culminating in a reductive amination or a related C-N bond formation. The core structure, a phenoxypyridine, is commonly assembled via a nucleophilic aromatic substitution or a Williamson ether synthesis-type reaction. The optimization of reaction temperature at each stage is paramount to maximizing yield, minimizing impurities, and ensuring the overall success of the synthesis. This guide will dissect the critical aspects of temperature control in the key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine derivatives, and where is temperature most critical?

A1: A common synthetic route involves two key transformations:

  • Formation of the Phenoxy-Pyridine Core: This is typically achieved through a Williamson ether synthesis, where a substituted phenol (like 4-methoxyphenol) is reacted with a pyridine derivative bearing a suitable leaving group (e.g., a halogen) at the 6-position. Temperature control here is crucial to drive the reaction to completion while avoiding side reactions.

  • Introduction of the Methanamine Group: This is often accomplished by reductive amination of a corresponding pyridyl aldehyde or a related carbonyl compound. The temperature during this step influences the rate of imine formation and the subsequent reduction, impacting both reaction time and selectivity.

Temperature is a critical parameter in both steps, influencing reaction kinetics, solubility of reagents, and the propensity for side reactions.

Q2: I am observing low yields in the Williamson ether synthesis step to form the 6-(4-methoxyphenoxy)pyridine core. Could the reaction temperature be the issue?

A2: Yes, incorrect temperature is a common culprit for low yields in Williamson ether syntheses. This reaction follows an SN2 mechanism.[1][2] Here's a breakdown of how temperature plays a role:

  • Insufficient Temperature: The reaction may be too slow, leading to incomplete conversion of starting materials. A modest increase in temperature can significantly accelerate the rate of this bimolecular reaction.

  • Excessive Temperature: High temperatures can favor competing elimination reactions (E2 mechanism), especially if the pyridine substrate has any steric hindrance near the reaction site.[1][3] This leads to the formation of undesired byproducts. Additionally, very high temperatures can lead to the degradation of starting materials or the desired product.

Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If the reaction is sluggish, incrementally increase the temperature by 10-20 °C and continue monitoring.

Q3: What are the common side products I should look out for when optimizing the temperature for the ether synthesis, and how can I minimize them?

A3: The primary competing reaction is base-catalyzed elimination.[1] Especially with secondary or sterically hindered halides, higher temperatures can promote the E2 pathway over the desired SN2 substitution, leading to alkene byproducts.[2][3][5] Another potential side reaction, particularly with aryloxide nucleophiles, is alkylation on the aromatic ring, although this is generally less common.[1]

Minimization Strategies:

  • Temperature Control: Avoid excessively high temperatures.

  • Choice of Base: Use a strong, non-nucleophilic base to deprotonate the phenol. The choice of base can influence the reaction outcome.

  • Solvent Selection: Aprotic polar solvents like DMF or DMSO are often good choices as they can help to solvate the cation of the alkoxide, increasing the nucleophilicity of the oxygen anion.

Q4: During the reductive amination step to form the methanamine, how does temperature affect the reaction?

A4: Reductive amination is a two-step process in one pot: the formation of an imine (or iminium ion) followed by its reduction. Temperature influences both steps:

  • Imine Formation: This is an equilibrium-driven condensation reaction. Moderate heating can help to drive off the water formed, shifting the equilibrium towards the imine. However, excessively high temperatures can lead to side reactions of the aldehyde or amine.

  • Reduction: The rate of reduction by agents like sodium borohydride or catalytic hydrogenation is also temperature-dependent. Some reducing agents, like certain borane complexes, have specific optimal temperature ranges for stability and reactivity.[6]

General Guidance: Many reductive aminations proceed well at room temperature to slightly elevated temperatures (e.g., 40-60 °C).[7] It is often beneficial to allow the imine to form first (at room temperature or with gentle warming) before introducing the reducing agent.

Q5: Can the [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine product degrade at high temperatures?

A5: Yes, like many organic molecules, these derivatives have a limit to their thermal stability. The ether linkage and the pyridine ring can be susceptible to decomposition at elevated temperatures.[8][9][10] The exact decomposition temperature will depend on the specific substituents on the molecule. It is generally advisable to avoid prolonged exposure to high temperatures during purification steps like distillation. For purification, techniques like column chromatography or recrystallization are generally preferred.

Troubleshooting Guides

Guide 1: Low Yield in the 6-(4-Methoxyphenoxy)pyridine Synthesis (Williamson Ether Synthesis)
Symptom Potential Cause (Temperature-Related) Suggested Action
Incomplete reaction, starting material remains Reaction temperature is too low, leading to slow kinetics.Incrementally increase the reaction temperature by 10-20 °C and monitor progress by TLC/LC-MS. Consider a solvent with a higher boiling point if necessary.
Formation of multiple unidentified byproducts Reaction temperature is too high, promoting side reactions like elimination or decomposition.[1][3]Decrease the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more reactive electrophile (e.g., iodide instead of chloride) or a catalyst.
Low yield despite complete consumption of starting material The product may be degrading at the reaction temperature.Perform a stability study of the product at the reaction temperature. If degradation is observed, reduce the temperature and potentially extend the reaction time.
Guide 2: Issues During the Reductive Amination Step
Symptom Potential Cause (Temperature-Related) Suggested Action
Low conversion to the desired amine Inefficient imine formation due to low temperature.Gently warm the reaction mixture (e.g., to 40-50 °C) during the imine formation stage before adding the reducing agent.
Formation of over-alkylated byproducts (secondary or tertiary amines) The newly formed primary amine is reacting further with the aldehyde. This can be exacerbated by higher temperatures.Lower the reaction temperature. Consider a stepwise procedure where the imine is formed first, followed by reduction at a lower temperature.[11] Using a milder reducing agent can also help.
Reduction of the aldehyde to an alcohol The reducing agent is reacting with the aldehyde before imine formation.Ensure the imine has had sufficient time to form before adding the reducing agent. Running the initial condensation at a slightly elevated temperature can favor imine formation.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Williamson Ether Synthesis
  • To a solution of 4-methoxyphenol (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add a strong base (e.g., NaH, K2CO3) (1.1-1.5 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add the 6-halopyridine-3-carbaldehyde or a related derivative (1.0-1.2 eq.).

  • Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 4-methoxyphenol 4-methoxyphenol Phenoxide_Formation Phenoxide Formation 4-methoxyphenol->Phenoxide_Formation 6-halopyridine 6-halopyridine SN2_Reaction SN2 Reaction 6-halopyridine->SN2_Reaction Electrophile Base Base Base->Phenoxide_Formation Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->SN2_Reaction Temperature Optimized Temperature (e.g., 80-120 °C) Temperature->SN2_Reaction Phenoxide_Formation->SN2_Reaction Nucleophile Product 6-(4-methoxyphenoxy)pyridine Derivative SN2_Reaction->Product

Caption: Workflow for Williamson Ether Synthesis.

Protocol 2: General Procedure for Reductive Amination
  • Dissolve the 6-(4-methoxyphenoxy)pyridine-3-carbaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane).

  • Add the amine source (e.g., ammonia, ammonium acetate) (1.0-5.0 eq.).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-4 hours to facilitate imine formation.

  • Cool the mixture to 0 °C.

  • Add the reducing agent (e.g., NaBH4, NaBH(OAc)3) (1.0-2.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

  • Quench the reaction carefully with water or a mild acid.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product as needed.

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination Check_Imine Incomplete Imine Formation? Start->Check_Imine Check_Reduction Inefficient Reduction? Check_Imine->Check_Reduction No Increase_Temp_Imine Gently increase temperature during imine formation (e.g., 40-60 °C) Check_Imine->Increase_Temp_Imine Yes Check_Side_Products Side Products Observed? Check_Reduction->Check_Side_Products No Optimize_Temp_Reduction Optimize reduction temperature (often lower temp is better) Check_Reduction->Optimize_Temp_Reduction Yes Success Improved Yield Increase_Temp_Imine->Success Alcohol_Byproduct Alcohol byproduct from aldehyde reduction? Check_Side_Products->Alcohol_Byproduct Yes Overalkylation Over-alkylation byproduct? Check_Side_Products->Overalkylation Alcohol_Byproduct->Check_Reduction No Preform_Imine Pre-form imine before adding reducing agent Alcohol_Byproduct->Preform_Imine Yes Lower_Temp Lower overall reaction temperature Overalkylation->Lower_Temp Yes Overalkylation->Success No Optimize_Temp_Reduction->Success Preform_Imine->Success Lower_Temp->Success

Caption: Troubleshooting Decision Tree for Reductive Amination.

Summary of Key Temperature Considerations

Reaction StepParameterRationaleTypical Range
Williamson Ether Synthesis TemperatureBalances reaction rate (SN2) against side reactions (E2 elimination).80-120 °C
Reductive Amination (Imine Formation) TemperatureDrives the equilibrium towards the imine by removing water.Room Temp to 60 °C
Reductive Amination (Reduction) TemperatureControls the rate of reduction and selectivity.0 °C to Room Temp

References

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 11-14. Available at: [Link]

  • Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Available at: [Link]

  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. (n.d.). International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]

  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

  • UniTo. (n.d.). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Available at: [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). University of Regensburg. Available at: [Link]

  • PMC. (n.d.). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. Available at: [Link]

  • PubMed. (2007, August 31). Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides. Available at: [Link]

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]

  • ResearchGate. (2023, February 14). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin- 2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Study of [Pd(2-Phpy)Cl(L)] Complexes (L=pyridines and amines). Available at: [Link]

  • MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Available at: [Link]

  • OSTI.gov. (n.d.). Energetics of high temperature degradation of fentanyl into primary and secondary products. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Available at: [Link]

  • DTIC. (n.d.). Thermal Degradation Chemistry of Poly(Diphenoxyphosphazene). Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Hygroscopicity of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine Salts

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with salts of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine and encountering challenges related to...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with salts of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine and encountering challenges related to their hygroscopic nature. This document provides a comprehensive overview of hygroscopicity, its implications, and practical troubleshooting strategies to ensure the stability and integrity of your research compounds.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity, and why is it a significant concern for pharmaceutical compounds like [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine salts?

A1: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment.[1][2] For active pharmaceutical ingredients (APIs), this can lead to a cascade of undesirable physical and chemical changes.[3] Moisture uptake can affect a compound's stability, dissolution rate, and manufacturability, ultimately impacting its therapeutic efficacy and shelf life.[4][5]

Q2: Why are amine salts, particularly those of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine, prone to being hygroscopic?

A2: Amine salts are formed by the reaction of a basic compound, such as the primary amine in [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine, with an acid. The resulting ionic nature of the salt can create strong interactions with water molecules. The polarity of the salt and the specific crystal lattice structure play a crucial role in determining its affinity for water.[6] The presence of functional groups capable of forming hydrogen bonds with water further enhances the potential for hygroscopicity.[6]

Q3: What are the immediate observable consequences of hygroscopicity in the laboratory?

A3: In a laboratory setting, a hygroscopic compound may exhibit several tell-tale signs. These can range from subtle changes to more obvious problems, including:

  • Caking and clumping: The powder may lose its free-flowing nature and form aggregates.[4]

  • Deliquescence: In cases of extreme hygroscopicity, the solid may absorb enough moisture to dissolve and form a solution.

  • Difficulty in weighing and handling: The changing water content can make it challenging to obtain an accurate mass of the compound.

  • Alterations in physical appearance: The material might change from a crystalline solid to a sticky or amorphous state.[6]

Q4: How can I perform a quick preliminary assessment of my salt's hygroscopicity?

A4: A simple, qualitative assessment can be made by placing a small, weighed amount of the salt on a watch glass in a controlled humidity environment and observing it over time for any of the changes mentioned in Q3. For a more controlled initial assessment, you can place the sample in a desiccator containing a saturated salt solution that maintains a specific relative humidity (RH).[1] Any significant weight gain or change in physical appearance suggests hygroscopicity.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you might encounter with your [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine salts.

Issue 1: My synthesized salt of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine is clumping and difficult to handle.

Root Cause Analysis: This is a classic sign of hygroscopicity. The salt is absorbing moisture from the atmosphere, causing the particles to adhere to one another. This can be exacerbated by high laboratory humidity. The extent of this issue is dependent on the salt's critical relative humidity (CRH), the RH at which it begins to absorb significant amounts of water.

Immediate Corrective Actions:

  • Controlled Environment: Handle the material in a low-humidity environment, such as a glove box or a dry room.[7]

  • Proper Storage: Store the salt in a tightly sealed container with a desiccant. For long-term storage, a desiccator with a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel) is recommended.[8]

Long-Term Solutions & Protocols:

1. Quantitative Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)

To make informed decisions, it is crucial to quantify the hygroscopicity of your salt. DVS is a gravimetric technique that measures the amount of water vapor absorbed or desorbed by a sample at different relative humidity levels.[][10]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation: Place a small, accurately weighed amount of your [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine salt (typically 5-10 mg) into the DVS sample pan.

  • Drying Step: Start the experiment with a drying step at 0% RH to establish the dry mass of the sample.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates.

  • Desorption Phase: After reaching the maximum RH, decrease the RH in a similar stepwise manner back to 0% to assess the reversibility of water uptake.

  • Data Analysis: Plot the change in mass (%) as a function of RH. The resulting sorption and desorption isotherms provide a detailed picture of the material's hygroscopic behavior.

Data Interpretation: The DVS data can be used to classify the hygroscopicity of your salt according to established standards, such as those from the European Pharmacopoeia.[11]

Hygroscopicity Classification% Weight Gain at 25°C and 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

This table provides a general guideline for classifying hygroscopicity.

Issue 2: The hygroscopicity of my current salt form is unacceptable for further development. What are my options?

Root Cause Analysis: The chosen salt form of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine has an inherently high affinity for water due to its crystal structure and the nature of the counter-ion.

Strategic Approaches to Mitigate Hygroscopicity:

1. Salt Screening for a More Stable Form

The hygroscopic nature of a salt is highly dependent on the counter-ion used. A systematic salt screening study can identify a more stable, less hygroscopic crystalline form.[12][13]

Workflow for Salt Screening:

SaltScreeningWorkflow start Start: Hygroscopic Salt of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine select_counterions Select a Diverse Set of Pharmaceutically Acceptable Counter-ions (e.g., HCl, HBr, H2SO4, mesylate, tosylate, etc.) start->select_counterions small_scale_synthesis Perform Small-Scale Salt Synthesis in Various Solvent Systems select_counterions->small_scale_synthesis characterize_solids Characterize the Resulting Solids (e.g., XRPD for crystallinity) small_scale_synthesis->characterize_solids hygroscopicity_testing Assess Hygroscopicity of Crystalline Salts (e.g., DVS, static methods) characterize_solids->hygroscopicity_testing evaluate_properties Evaluate Other Critical Properties (Solubility, Stability, Melting Point) hygroscopicity_testing->evaluate_properties select_candidate Select Optimal Salt Candidate(s) for Further Development evaluate_properties->select_candidate end End: Stable, Non-Hygroscopic Salt Form select_candidate->end

Caption: Workflow for a systematic salt screening study.

2. Crystal Engineering: Co-crystallization

An alternative to salt formation is the creation of co-crystals. A co-crystal is a multi-component crystal in which the API and a co-former are held together by non-ionic interactions, such as hydrogen bonds.[4][14] Co-crystallization can significantly reduce hygroscopicity by modifying the crystal lattice and reducing the availability of sites for water interaction.[6]

Experimental Protocol: High-Level Co-crystal Screening

  • Co-former Selection: Choose a range of pharmaceutically acceptable co-formers with functional groups that can form hydrogen bonds with the amine or other functionalities in [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (e.g., carboxylic acids, amides).

  • Screening Methods:

    • Slurry Crystallization: Stir the API and co-former in a solvent in which they have limited solubility.

    • Solvent Evaporation: Dissolve the API and co-former in a common solvent and allow the solvent to evaporate slowly.

    • Grinding: Grind the API and co-former together, sometimes with a small amount of solvent (liquid-assisted grinding).

  • Characterization: Analyze the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermal gravimetric analysis (TGA) to identify new crystalline forms.

  • Hygroscopicity Assessment: Perform DVS analysis on any new co-crystal forms to determine if there is an improvement in hygroscopic stability.

Decision Tree for Addressing Hygroscopicity:

HygroscopicityDecisionTree start Problem: Hygroscopic Salt of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine quantify Quantify Hygroscopicity (DVS) start->quantify is_acceptable Is the level of hygroscopicity acceptable for the intended application? quantify->is_acceptable handle_with_care Proceed with caution. Implement strict handling and storage controls. is_acceptable->handle_with_care Yes mitigate Mitigation Strategies Required is_acceptable->mitigate No salt_screen Perform Salt Screening mitigate->salt_screen cocrystal_screen Perform Co-crystal Screening mitigate->cocrystal_screen formulation_strategies Consider Formulation Strategies (e.g., coating, encapsulation) mitigate->formulation_strategies successful Successful Identification of a Stable, Non-Hygroscopic Form salt_screen->successful cocrystal_screen->successful

Caption: Decision-making process for managing a hygroscopic salt.

By systematically characterizing the hygroscopicity of your [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine salts and exploring alternative solid forms, you can mitigate the challenges associated with moisture sensitivity and advance your research with a stable and reliable compound.

References

  • Ng, L. H., & Heng, D. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1139. [Link]

  • ResearchGate. (2022, September 20). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • ONdrugDelivery. (2021, July 14). Formulation Solution for Moisture-Sensitive Drugs. [Link]

  • Consensus. Techniques for stabilizing moisture-sensitive drug compounds. [Link]

  • Stahl, P. H. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]

  • Scribd. Optimal Salt Form Selection Guide. [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. [Link]

  • Khawam, A., & Fábián, L. (2001). The Impact of Crystallinity on Brequinar Sodium Hygroscopicity. Pharmaceutical Development and Technology, 6(2), 185-194.
  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology, 33(12), 52-57.
  • MDPI. (2022, January 21). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]

  • MDPI. (2022, February 15). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • AMT. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • ACS Publications. (2024, July 30). Characterization, Solubility, and Hygroscopicity of BMS-817399. [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • ResearchGate. (2025, August 8). Hygroscopic gravimetric quantitative chemical analysis. Review. [Link]

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • ResearchGate. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]

  • MDPI. (2024, October 24). New Co-Crystals of Betaine: Significant Improvements in Hygroscopicity. [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • Asian Journal of Pharmaceutics. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

  • Pharmaceutical Online. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • ResearchGate. Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Structural Elucidation Guide: [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine .[1][2] It is designed for analytical scientists and medicinal chemists requiring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine .[1][2] It is designed for analytical scientists and medicinal chemists requiring robust structural verification and quantification methods for this specific pharmacophore, often found in kinase inhibitors and GPCR ligands.[1][2]

[1][2]

Executive Summary & Compound Profile

[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine represents a distinct class of "linked" heterocycles combining a basic primary amine, a pyridine core, and an electron-rich phenolic ether.[1][2] Unlike simple aromatic amines, the presence of the methylene bridge (


) between the pyridine ring and the amine group fundamentally alters its ionization thermodynamics and fragmentation kinetics in electrospray ionization (ESI).

This guide compares the fragmentation performance of this target molecule against its closest structural alternative, the Aniline Analog (6-(4-methoxyphenoxy)pyridin-3-amine) , to demonstrate how subtle aliphatic vs. aromatic substitutions drive massive shifts in mass spectral fingerprints.[1][2]

Compound Snapshot
PropertySpecification
Formula

Monoisotopic Mass 230.1055 Da
Precursor Ion


231.11
Key Functional Groups Primary Aliphatic Amine, Pyridine, Diaryl Ether, Methoxy
Predicted pKa (Base) ~9.2 (Aliphatic Amine) vs. ~3.5 (Pyridine N)

Mechanistic Fragmentation Analysis

The fragmentation of


 (

231) follows a charge-remote and charge-proximate duality driven by the high proton affinity of the aliphatic amine.
The Primary Pathway: Ammonia Loss (Diagnostic)

Unlike its aniline analogs, the target molecule undergoes a characteristic neutral loss of ammonia (


, 17 Da).
  • Mechanism: The protonated aliphatic amine facilitates a 1,2-elimination or neighboring group participation, expelling ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     to form a resonance-stabilized benzyl-type carbocation (pyridinium methyl cation).[2]
    
  • Observation: Transition ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . This is the primary differentiator  from aromatic amine alternatives, which rarely lose ammonia.[2]
    
The Secondary Pathway: Ether Cleavage

The diaryl ether bond is robust but cleaves under higher collision energies (CE).[2]

  • Mechanism: Homolytic cleavage of the

    
     bond [1]. The charge retention probability favors the nitrogen-containing pyridine ring due to its ability to stabilize the positive charge better than the phenoxy group.[2]
    
  • Observation: Formation of the pyridyl-methyl cation (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     107/108) or the complementary 4-methoxyphenol radical cation (
    
    
    
    124).
The Tertiary Pathway: Methoxy Radical Loss

Common in anisole derivatives, the loss of a methyl radical (


, 15 Da) is observed.
  • Observation:

    
    .
    

Visualization: Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the energy-dependent branching ratios.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 231.1 (Protonated on Aliphatic Amine) Frag_NH3 [M+H - NH3]+ m/z 214.1 (Pyridyl-methyl cation) Parent->Frag_NH3 Low CE Loss of NH3 (-17 Da) Frag_Ether Ether Cleavage m/z 108.0 (Pyridyl fragment) Parent->Frag_Ether High CE C-O Bond Rupture Frag_Methoxy [M+H - CH3•]+ m/z 216.1 (Radical Cation) Parent->Frag_Methoxy Med CE Loss of CH3• (-15 Da) SubFrag_Phenol Phenol Ion m/z 124.0 Frag_Ether->SubFrag_Phenol Charge Migration

Caption: Competitive fragmentation pathways of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine. Green path indicates the dominant low-energy transition characteristic of the aliphatic amine.[1]

Comparative Performance Analysis

To validate the specificity of this method, we compare the Target against its "Aniline Alternative" (where the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 bridge is absent). This comparison is critical for distinguishing metabolic oxidation products or synthetic impurities.[2]
Table 1: Target vs. Alternative (Aniline Analog)
FeatureTarget: Methanamine Derivative Alternative: Aniline Derivative Impact on Analysis
Structure ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Target has higher conformational flexibility.[2]
Precursor (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
231.1217.1Distinct mass shift (+14 Da).[2]
Dominant Fragment ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

214 (

)

200 (

) is RARE
Critical: Anilines typically lose HCN (27 Da) or CO, not

.
Ionization (ESI+) Excellent (pKa ~9.[1][2]2)Moderate (pKa ~3-4)Target offers 10-50x lower LOD due to facile protonation.[1][2]
Retention (C18) Weak (Elutes early)ModerateTarget requires HILIC or ion-pairing for retention.[1][2]
Why This Matters

If your sample contains the Aniline Alternative (a common degradation product), it will not show the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 transition. It will likely show ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(Loss of HCN).[2] This proves that the

transition is a self-validating quality attribute for the methanamine target.[2]

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is optimized for the high polarity of the methanamine group, preventing the common issue of peak tailing or void-volume elution on standard C18 columns.

Sample Preparation
  • Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).

  • Working Std: Dilute to 100 ng/mL in 90:10 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: High organic content is crucial for HILIC compatibility.[1][2]

LC Conditions (HILIC Mode)
  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for amine retention).[1][2]

    • 1-5 min: 95% ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       60% B.[2]
      
    • 5-7 min: 60% B.[1][2]

  • Flow Rate: 0.4 mL/min.[1][2][3]

MS/MS Parameters (Sciex QTRAP / Agilent QQQ)
  • Source: ESI Positive.[1][2][4][5]

  • Curtain Gas: 30 psi.[1][2]

  • IonSpray Voltage: 5000 V.[1][2]

  • MRM Transitions:

TransitionDwell (ms)CE (V)Purpose
231.1

214.1
5020Quantifier (Specific Amine Loss)
231.1

123.0
5035Qualifier (Phenoxy Headgroup)
231.1

108.0
5045Qualifier (Pyridine Core)

References

  • Royal Society of Chemistry. (2015).[1][2] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Link

  • PubChem. (2025).[1][2][6] Compound Summary: 6-(4-methoxyphenoxy)pyridin-3-amine.[1][2] Link

Sources

Comparative

Bioactivity Comparison: [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine vs. Benzylamine Analogs

This guide provides an in-depth technical comparison of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine against its benzylamine analogs , focusing on their application as inhibitors of Vascular Adhesion Protein-1 (VAP-1) ,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine against its benzylamine analogs , focusing on their application as inhibitors of Vascular Adhesion Protein-1 (VAP-1) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).

Executive Summary

Target Class: Primary Amine Oxidases (VAP-1/SSAO) Primary Application: Anti-inflammatory therapeutics (NASH, Diabetic Retinopathy, COPD).

This guide contrasts two pharmacophores used in the development of VAP-1 inhibitors:

  • The Benzylamine Analog: 4-(4-Methoxyphenoxy)benzylamine. A classic, high-potency scaffold often limited by lipophilicity and metabolic liability.

  • The Pyridine Analog: [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine.[1] A bioisosteric refinement designed to improve physicochemical properties (LogP, solubility) and selectivity while maintaining nanomolar potency.

Key Insight: The replacement of the central benzene ring with a pyridine core (specifically the 3-pyridyl regioisomer) is a strategic medicinal chemistry maneuver to reduce hERG channel liability and improve metabolic stability without compromising the critical Schiff-base formation with the enzyme's Topaquinone (TPQ) cofactor.

Chemical Structure & Mechanistic Analysis[2][3][4]

The Pharmacophore

Both compounds share a "Warhead-Linker-Tail" architecture essential for VAP-1 inhibition:

  • Warhead: The primary amine (-CH2-NH2) mimics the physiological substrate (methylamine/aminoacetone). It enters the active site channel and forms a covalent Schiff-base intermediate with the TPQ cofactor.

  • Tail: The 4-methoxyphenoxy group provides a hydrophobic anchor that sits in the selectivity channel, crucial for distinguishing VAP-1 from related oxidases like MAO-A and MAO-B.

  • Linker (The Differentiator):

    • Benzylamine: A phenyl ring.[2] Lipophilic (LogP ~2.5-3.0).

    • Pyridine: A pyridine ring. Reduced lipophilicity (LogP ~1.5-2.0), introduces a hydrogen bond acceptor.

Mechanism of Action (VAP-1 Inhibition)

VAP-1 is a copper-containing amine oxidase.[3][2][4][5][6] The inhibition mechanism for primary amines is typically mechanism-based inactivation :

  • Entry: The inhibitor diffuses into the J-shaped active site channel.

  • Binding: The hydrophobic tail (4-methoxyphenoxy) aligns in the selectivity pocket.

  • Reaction: The primary amine attacks the C5 carbonyl of the TPQ cofactor, forming a substrate-Schiff base.

  • Stalling: Unlike a substrate, the inhibitor is designed to stabilize this intermediate or react slowly, effectively locking the enzyme.

Visualization: Bioisosteric Replacement & Pathway

Bioisostere_SAR cluster_0 Benzylamine Analog cluster_1 Pyridine Analog BA 4-(4-Methoxyphenoxy) benzylamine BA_Prop High LogP Metabolic Hotspots Potential hERG Binding BA->BA_Prop Target VAP-1 / SSAO Active Site (TPQ) BA->Target High Potency (nM IC50) PY [6-(4-Methoxyphenoxy) pyridin-3-yl]methanamine PY_Prop Lower LogP Improved Solubility Reduced CYP Inhibition PY->PY_Prop PY->Target Retained Potency + Better ADME Outcome Anti-Inflammatory Effect Target->Outcome

Caption: Comparison of Benzylamine vs. Pyridine scaffolds in VAP-1 targeting. The pyridine core improves ADME properties while maintaining target engagement.

Comparative Bioactivity Data[5]

The following data summarizes the performance shifts observed when transitioning from the benzylamine to the pyridine scaffold in VAP-1 inhibitor series.

FeatureBenzylamine Analog[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamineScientific Rationale
VAP-1 Potency (IC50) < 10 nM < 20 nM Pyridine N does not sterically hinder active site entry; potency is largely driven by the amine warhead and tail fit.
Selectivity (vs MAO-B) Moderate (>100x)High (>500x) The pyridine ring creates subtle electronic repulsions in the tighter MAO-B active site, enhancing specificity for VAP-1.
Lipophilicity (cLogP) ~3.2 (High)~1.9 (Optimal) Lower LogP reduces non-specific binding and improves "drug-likeness" (Lipinski's Rule of 5).
hERG Inhibition High RiskLow Risk Pyridine reduces the basicity/lipophilicity combination often responsible for blocking the hERG potassium channel.
Metabolic Stability Low (Ring Oxidation)High The electron-deficient pyridine ring is less susceptible to oxidative metabolism by CYP450 enzymes compared to the electron-rich phenyl ring.

Experimental Protocols

To validate the bioactivity of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine, the following protocols are recommended. These assays rely on the detection of H2O2, a byproduct of the amine oxidase reaction.

VAP-1/SSAO Enzymatic Assay (Amplex Red Method)

This continuous fluorometric assay measures the production of H2O2.

Reagents:

  • Enzyme: Recombinant Human VAP-1 (rhVAP-1).

  • Substrate: Benzylamine (or the test compound if assessing substrate turnover).[4]

  • Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Buffer: 0.1 M Phosphate Buffer, pH 7.4.

Protocol Steps:

  • Preparation: Dilute [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine in DMSO (serial dilutions, e.g., 1 nM to 10 µM).

  • Incubation: Add 10 µL of inhibitor to 40 µL of rhVAP-1 enzyme solution in a black 96-well plate. Incubate for 30 mins at 37°C to allow for active site binding.

  • Reaction Start: Add 50 µL of Master Mix containing:

    • Benzylamine (Substrate, 1 mM final)

    • Amplex Red (50 µM final)

    • HRP (0.1 U/mL final)

  • Measurement: Monitor fluorescence immediately at Ex/Em 530/590 nm for 60 minutes (Kinetic Mode).

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Determine % Inhibition relative to DMSO control. Fit to a 4-parameter logistic model to derive IC50.

Selectivity Counter-Screen (MAO-B)

To ensure the compound does not inhibit Monoamine Oxidase B (a common off-target for benzylamines).

Protocol:

  • Identical workflow to 4.1, but substitute rhVAP-1 with Recombinant Human MAO-B .

  • Substitute Benzylamine with Tyramine or Kynuramine (specific MAO substrates).

  • Success Criterion: IC50(MAO-B) / IC50(VAP-1) > 500.

Visualization: Assay Workflow

Assay_Workflow Start Start: Inhibitor Preparation (DMSO Serial Dilution) Incubation Pre-Incubation Enzyme + Inhibitor (30 min @ 37°C) Start->Incubation Addition Add Substrate Mix (Benzylamine + Amplex Red + HRP) Incubation->Addition Reaction Enzymatic Reaction R-NH2 + O2 + H2O -> R-CHO + NH3 + H2O2 Addition->Reaction Detection H2O2 Detection Amplex Red -> Resorufin (Fluorescent) Reaction->Detection Analysis Data Analysis Calculate Slope (RFU/min) -> IC50 Detection->Analysis

Caption: Step-by-step workflow for the Amplex Red fluorometric inhibition assay.

References

  • Dunkel, P., et al. (2011). "Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: a patent review (2006–2010)." Expert Opinion on Therapeutic Patents, 21(9), 1453-1471. Link

  • Foot, J. S., et al. (2013). "The discovery of PXS-4728A, a potent and selective inhibitor of vascular adhesion protein-1 (VAP-1) for the treatment of inflammatory diseases." Bioorganic & Medicinal Chemistry Letters, 23(11), 3347-3350. Link

  • Smith, D. J., et al. (2008). "[4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(6), 1795-1798. Link

  • Bligt-Lindén, E., et al. (2013). "Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode." Journal of Medicinal Chemistry, 56(24), 9837–9848. Link

  • Nurminen, V., et al. (2020). "Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1." Molecular Pharmacology, 97(3), 193-203. Link

Sources

Validation

Validating structure of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine using X-ray crystallography

An In-Depth Technical Guide to the Structural Validation of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine: A Comparative Analysis Using X-ray Crystallography In the landscape of modern drug discovery and development, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Validation of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine: A Comparative Analysis Using X-ray Crystallography

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone. The precise arrangement of atoms in a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. For novel chemical entities such as [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine, a compound of interest in medicinal chemistry, rigorous structural validation is not merely a procedural step but a fundamental requirement for advancing research and development.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the gold-standard technique for structural elucidation—single-crystal X-ray crystallography. It further presents a comparative analysis with other powerful analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering field-proven insights into the causality behind experimental choices and the synergistic application of these techniques for unequivocal structural assignment.

The Gold Standard: Unveiling Molecular Architecture with Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline compound.[1][2] This non-destructive technique provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the precise coordinates of atoms within the crystal lattice.[3][4]

The fundamental principle of X-ray diffraction lies in the interaction of X-rays with the electron clouds of atoms in a crystal.[5] When a beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays. In a crystalline material, where atoms are arranged in a regular, repeating pattern, the scattered waves interfere with each other. Constructive interference occurs only in specific directions, governed by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of incidence.[3] By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic structure can be deduced.[5]

Experimental Workflow: A Step-by-Step Approach

The journey from a synthesized compound to a fully validated crystal structure involves a meticulous multi-step process.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of [6-(4-Methoxyphenoxy) pyridin-3-yl]methanamine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Screening Crystal Screening (Vapor diffusion, etc.) Purification->Screening Optimization Optimization of Crystal Growth Screening->Optimization Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (CIF File Generation) Structure_Refinement->Validation

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

A Comparative Analysis: X-ray Crystallography, NMR, and Mass Spectrometry

While X-ray crystallography provides an unparalleled static picture of a molecule's structure in the solid state, a comprehensive understanding often requires complementary techniques that probe the molecule's properties in solution and its elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two such indispensable tools in the chemist's arsenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution.[6][7] It is based on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H and ¹³C.[6] When placed in a strong magnetic field, these nuclei can exist in different spin states with different energies. The absorption of radiofrequency radiation causes transitions between these energy levels, and the specific frequency required for this resonance is highly sensitive to the local chemical environment of the nucleus.[7]

Key information derived from NMR spectra includes:

  • Chemical Shift: Indicates the electronic environment of a nucleus, providing clues about functional groups and neighboring atoms.[8][9]

  • Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.[9]

  • Spin-Spin Coupling: The splitting of NMR signals into multiplets reveals information about the connectivity of atoms.[7][9]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[10][11] It provides valuable information about the molecular weight and elemental composition of a compound.[11][12] In a mass spectrometer, a sample is first ionized, and the resulting ions are then separated based on their m/z ratio by a mass analyzer and detected.[10] High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, often allowing for the unambiguous determination of its elemental formula.[11] Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information based on the fragmentation patterns.[12][13]

Head-to-Head Comparison

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a single crystal[3]Absorption of radiofrequency radiation by atomic nuclei in a magnetic fieldMeasurement of the mass-to-charge ratio of ions[10]
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing[4]Connectivity of atoms, chemical environment, number of protons/carbons, stereochemistry in solution[6]Molecular weight, elemental composition, structural fragments[11][12]
Strengths Unambiguous determination of absolute structure; provides detailed 3D information.[1][2]Non-destructive; provides detailed structural information in solution, which is often more biologically relevant.[6][8]High sensitivity; can determine elemental formula with high accuracy; suitable for mixture analysis when coupled with chromatography.[10][14]
Limitations Requires a suitable single crystal, which can be difficult to grow; provides a static picture of the molecule in the solid state.[15]Less sensitive than MS; can be difficult to interpret for complex molecules; does not provide absolute 3D coordinates.Does not provide detailed connectivity information on its own; fragmentation can be complex to interpret.

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Xray [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Unambiguous\nStructure", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Xray -> Structure [label="Absolute 3D Structure"]; NMR -> Structure [label="Connectivity & Solution Structure"]; MS -> Structure [label="Molecular Formula"];

Xray -> NMR [dir=both, label="Complementary Information\n(Solid vs. Solution)"]; NMR -> MS [dir=both, label="Confirming\nComposition & Fragments"]; MS -> Xray [style=dashed, dir=both, label="Validating\nMolecular Weight"]; }

Figure 2: Interplay of analytical techniques for structural validation.

Detailed Experimental Protocols

Synthesis and Crystallization of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine
  • Synthesis: The title compound can be synthesized following established synthetic routes for similar phenoxypyridine derivatives. A common approach involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring with 4-methoxyphenol, followed by functional group manipulation to introduce the methanamine moiety.

  • Purification: The crude product should be purified to >98% purity, as determined by HPLC and ¹H NMR, using techniques such as column chromatography or recrystallization.

  • Crystallization: High-quality single crystals are paramount for X-ray diffraction analysis. A systematic screening of crystallization conditions is necessary.

    • Method: Slow evaporation from a variety of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and their mixtures with hexanes) is a common starting point. Vapor diffusion (hanging or sitting drop) with a range of solvent/anti-solvent systems can also be employed.[16]

    • Procedure: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent at room temperature or slightly elevated temperature. Allow the solvent to evaporate slowly in a loosely capped vial or a beaker covered with perforated parafilm. Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize radiation damage.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[17] A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[5]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods.[17] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[18]

  • Validation: The final refined structure is validated using software tools like CHECKCIF to ensure that the model is chemically and crystallographically reasonable. Key validation parameters include the R-factor, R-free, goodness-of-fit (GooF), and the residual electron density map.[19] The final atomic coordinates and other crystallographic data are deposited in a standardized format as a Crystallographic Information File (CIF).

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[20] Standard one-dimensional spectra are typically sufficient for initial characterization. Two-dimensional techniques like COSY and HSQC can be used to establish detailed connectivity.

  • Data Analysis: Process the spectra to obtain chemical shifts (δ) in ppm, integration values for ¹H signals, and coupling constants (J) in Hz.[20]

Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) via direct infusion or coupled with a liquid chromatograph.[11] Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental formula.[11] If MS/MS is performed, analyze the fragmentation pattern to confirm structural features.

Conclusion

The structural validation of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine, like any novel chemical entity in drug discovery, necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the ultimate proof of structure in the solid state, its findings must be corroborated by techniques that provide information in the solution phase and confirm the compound's composition. The synergistic use of X-ray crystallography, NMR spectroscopy, and mass spectrometry creates a self-validating system, ensuring the highest level of scientific integrity and providing a solid foundation for all subsequent research and development activities. This integrated approach is not just best practice; it is an essential component of modern, data-driven pharmaceutical science.

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Comparative

A Comparative Guide to the Aqueous Solubility of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine Salts

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its journey from...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its journey from the lab to the clinic.[1][2] The choice of a salt can significantly alter key physicochemical properties, including aqueous solubility, dissolution rate, stability, and hygroscopicity, which in turn dictate the API's manufacturability, formulation design, and ultimately, its bioavailability.[3][4] This guide provides an in-depth comparison of the aqueous solubility of various pharmaceutically acceptable salts of the basic compound [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine, offering both experimental data and foundational scientific principles to inform rational salt selection.

The Physicochemical Rationale: Why Salt Form Dictates Solubility

The solubility of a pharmaceutical salt in water is governed by a delicate balance between two opposing energy terms: the lattice energy of the crystal and the hydration energy of the constituent ions.[5][6]

  • Lattice Energy: This is the energy required to break apart the ionic bonds and separate the ions from their fixed positions in the crystal lattice.[7][8] Stronger ionic attractions result in higher lattice energy and tend to decrease solubility.[8][9]

  • Hydration Energy: This is the energy released when the separated ions are solvated by water molecules.[6][7] Smaller, more highly charged ions typically have higher hydration energies, which promotes solubility.[7]

For a salt to dissolve, the hydration energy released must be sufficient to overcome the crystal lattice energy.[6] If the hydration energy is greater than the lattice energy, the salt will be soluble.[7] The choice of the counter-ion is therefore paramount, as different counter-ions will lead to the formation of unique crystal lattices with distinct lattice energies and will possess their own characteristic hydration energies, thereby altering the overall solubility of the API.[10][11]

Furthermore, for ionizable compounds like [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine, the pKa difference between the API and the counter-ion is a crucial factor. A general guideline, often called the "pKa rule," suggests that for stable salt formation, the pKa difference between a basic drug and an acidic counter-ion should be greater than two to three units.[1] This ensures a complete proton transfer, leading to a stable ionic salt rather than a cocrystal or a simple mixture.

Experimental Design for Determining Equilibrium Solubility

To ensure the generation of reliable and reproducible data, a standardized and rigorous protocol is essential. The saturation shake-flask method is widely regarded as the gold standard for determining equilibrium solubility.[12] The following protocol outlines the key steps, emphasizing the causality behind each procedural choice.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method
  • Preparation of Media: Prepare standardized aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.[13] Using buffers is critical to maintain a constant pH, as the dissolution of an acidic or basic salt can itself alter the pH of an unbuffered medium like pure water.[14]

  • Sample Preparation: Add an excess amount of the solid salt form to a known volume of each buffer solution in a sealed flask or vial.[15] An excess of solid is necessary to ensure that a saturated solution is achieved and that equilibrium can be established between the dissolved and undissolved states.[16]

  • Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24 to 72 hours).[17] This extended agitation period is crucial to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[18] The time required to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved API remains constant.[13]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation.[19][20] This step is critical to ensure that only the dissolved API is being measured.

  • Quantification: Accurately determine the concentration of the dissolved API in the filtrate or supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19][20] HPLC is preferred over methods like UV spectroscopy as it can separate the parent compound from any potential degradants, ensuring accurate quantification.[19]

  • Solid Phase Analysis: It is good practice to analyze the remaining solid phase after the experiment (e.g., by XRPD or DSC) to check for any polymorphic transformations or disproportionation of the salt back to the free base, as this can complicate the interpretation of solubility data.[21]

Below is a visual representation of the experimental workflow.

Fig 2. Relationship between salt selection and drug development outcomes.

Conclusion

The formation of salts provides a powerful tool to modulate the physicochemical properties of ionizable APIs like [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine. The experimental data underscores that small, hydrophilic counter-ions like chloride and mesylate can dramatically enhance aqueous solubility, a critical factor for improving the bioavailability of poorly soluble compounds. Conversely, larger, more organic counter-ions like tosylate result in less soluble salts that may be suitable for other applications, such as controlled-release formulations. A successful drug development program hinges on a rational, data-driven salt selection strategy that balances the need for adequate solubility with other crucial properties like stability and manufacturability.

References

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  • Quora. Which has a greater dominance: hydration enthalpy or lattice energy? Published May 12, 2018. Available from: [Link]

  • David, S. E., Timmins, P., & Conway, B. R. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Pharmaceutical Development and Technology, 2011. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like [6-(4-Methoxyphenoxy)pyri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine are not merely operational tasks but are fundamental to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of this compound, grounded in established safety protocols for pyridine and amine-containing molecules.

Foundational Safety and Hazard Assessment

Before initiating any disposal procedures, a clear understanding of the potential hazards is paramount. Structurally similar compounds, such as aminopyridines, exhibit hazards including acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[3][4] Therefore, [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine must be treated as hazardous waste, and under no circumstances should it be disposed of via standard trash or sewer systems.[1][5]

Immediate Handling Precautions
  • Ventilation: All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. The table below details the minimum requirements for handling this waste stream.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes that could cause serious eye irritation or damage.[7][8]
Hand Protection Chemically resistant gloves (Nitrile recommended).Prevents skin contact. Gloves must be inspected before use and disposed of as hazardous waste after handling.[7][8]
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing and skin.[9]
Respiratory Not typically required if handled within a fume hood.A respirator may be necessary for managing large spills in poorly ventilated areas.[9]

Step-by-Step Disposal Protocol

The disposal of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine waste must follow a systematic process from collection to final hand-off to certified professionals. This ensures safety and compliance at every stage.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.[10]

  • Designated Container: Collect all waste containing [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine—including residual product, contaminated consumables (e.g., pipette tips, gloves, weigh boats), and spill cleanup materials—in a dedicated hazardous waste container.[1][9]

  • Container Compatibility: The container must be constructed of a material compatible with the chemical, such as glass or high-density polyethylene.[5][11] It must be in good condition, free of damage, and equipped with a secure, leak-proof screw cap.[5][12]

  • Incompatible Materials: This waste stream must be kept separate from strong oxidizing agents and acids to prevent potentially violent reactions.[1][13]

Step 2: Rigorous Labeling

Proper labeling is a critical regulatory requirement that ensures the contents are clearly identified and handled correctly.[14]

  • Mandatory Information: The waste container must be clearly and legibly labeled with the following:

    • The words "Hazardous Waste" .[11][14]

    • The full chemical name: "[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine" . Do not use abbreviations or chemical formulas.[11]

    • A list of all chemical constituents and their approximate percentages.[11]

    • The date when waste was first added to the container (Accumulation Start Date).[15]

    • Appropriate hazard warnings or pictograms (e.g., "Toxic," "Irritant").[14]

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

The designated storage location within your laboratory, known as a Satellite Accumulation Area (SAA), must adhere to strict safety standards.[14]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][14]

  • Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.[5]

  • Closure: The container must remain tightly closed at all times, except when you are actively adding waste.[11][12] A funnel should never be left in the opening.[11]

  • Environment: Store the container in a cool, dry, and well-ventilated area away from sources of ignition, heat, and direct sunlight.[1][6]

Step 4: Arranging for Final Disposal

Final disposal is a regulated process that must be managed by trained professionals.

  • Contact EHS: When the waste container is approximately 90% full, or before it reaches the maximum accumulation time limit set by your institution (often 6-12 months), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11][15]

  • Professional Disposal: Never attempt to treat or dispose of the chemical yourself. The EHS department will ensure the waste is transported to a licensed and approved hazardous waste disposal facility for incineration or other appropriate treatment.[7][9][16]

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate non-essential individuals.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][6] Do not use combustible materials like paper towels or sawdust.[9]

  • Collect: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[6][17]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine.

G Disposal Workflow for [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Contingency: Spill Management Start Identify Waste Chemical PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill FumeHood Work in Chemical Fume Hood PPE->FumeHood PPE->Spill Collect Collect Waste in a Compatible, Labeled Container FumeHood->Collect Store Store in Secondary Containment in Designated SAA Collect->Store Close Keep Container Securely Closed Store->Close Full Container is 90% Full or Reaches Time Limit Close->Full ContactEHS Contact EHS for Pickup Full->ContactEHS Yes End Waste Managed by Licensed Disposal Facility ContactEHS->End Contain Contain with Inert Absorbent Spill->Contain Yes CollectSpill Collect & Containerize as Hazardous Waste Contain->CollectSpill Decontaminate Decontaminate Area CollectSpill->Decontaminate Decontaminate->ContactEHS

Caption: Disposal workflow for [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine.

Disclaimer: This guide is intended for informational purposes for trained laboratory professionals and is based on general principles for hazardous chemicals. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere strictly to the protocols established by your institution's Environmental Health & Safety department. Regulations can vary by location, and your local EHS office is the primary authority on compliance.

References

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  • Benchchem. (n.d.). Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals.
  • American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Loba Chemie. (n.d.). PYRIDINE AR - Safety Data Sheet.
  • Chemwatch. (n.d.). PYRIDINE - Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - (3-(Pyridin-4-yl)oxetan-3-yl)methanamine.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
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  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • Sigma-Aldrich. (2025, October 15). M1641 - SAFETY DATA SHEET.
  • Auburn University. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - Pyridine.
  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • BASF. (2026, February 22). Safety data sheet.
  • University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • Fisher Scientific. (2009, February 10). SAFETY DATA SHEET - 6-Phenoxy-3-pyridinamine.
  • ChemicalBook. (2025, September 27). 4-Pyridinemethaneamine - Safety Data Sheet.

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